molecular formula C7H5BrN2 B121203 4-(Bromomethyl)picolinonitrile CAS No. 153993-99-8

4-(Bromomethyl)picolinonitrile

Cat. No.: B121203
CAS No.: 153993-99-8
M. Wt: 197.03 g/mol
InChI Key: XSPKGWUBWIETRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)picolinonitrile is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPKGWUBWIETRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442720
Record name 4-(BROMOMETHYL)PICOLINONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153993-99-8
Record name 4-(BROMOMETHYL)PICOLINONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)picolinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)picolinonitrile: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(Bromomethyl)picolinonitrile, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, safety and handling protocols, synthesis, and reactivity, with a particular focus on its application in the synthesis of targeted therapeutics.

Core Identity and Physicochemical Properties

This compound is a bifunctional molecule featuring a pyridine ring substituted with a bromomethyl group at the 4-position and a nitrile group at the 2-position (picolinonitrile nomenclature). This specific arrangement of functional groups makes it a highly valuable and reactive intermediate in organic synthesis.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number: 153993-99-8 .[1]

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 153993-99-8[1]
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1]
Monoisotopic Mass 195.96361 Da[3]
Boiling Point No data available (Isomer: 308.2 °C)[2]
Storage Inert atmosphere, 2-8°C[1]
SMILES N#CC1=NC=CC(CBr)=C1[1]
InChIKey XSPKGWUBWIETRI-UHFFFAOYSA-N[3]

Safety, Handling, and Storage

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

GHS Hazard Classification:

  • H302: Harmful if swallowed.[1]

  • H314: Causes severe skin burns and eye damage.[1]

Signal Word: Danger[1]

Due to its corrosive nature, appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.

Recommended Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[1] This prevents degradation from moisture and atmospheric components.

Synthesis and Characterization

The most common and efficient method for the synthesis of this compound is through the radical bromination of its precursor, 4-methylpicolinonitrile. This reaction selectively targets the benzylic protons of the methyl group.

Representative Synthetic Protocol: Radical Bromination

This protocol is based on well-established methods for benzylic bromination.[5]

Step 1: Reagent Setup

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-methylpicolinonitrile (1.0 equivalent) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents).

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica gel or recrystallization to yield pure this compound.

SynthesisWorkflow cluster_reagents Reagents & Conditions cluster_process Process cluster_products Products Start 4-Methylpicolinonitrile Reaction Radical Bromination Start->Reaction NBS NBS NBS->Reaction AIBN AIBN (cat.) AIBN->Reaction Solvent CCl4, Reflux Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Cool & Filter Byproduct Succinimide Reaction->Byproduct Purification Purification Workup->Purification Extract & Dry Product This compound Purification->Product Chromatography

Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization (¹H NMR)

While a specific spectrum for this compound is not publicly available, the ¹H NMR spectrum of the analogous compound, 4-(bromomethyl)benzonitrile, provides a strong predictive model. The key diagnostic signal is the singlet corresponding to the two protons of the bromomethyl group (-CH₂Br). This signal typically appears in the range of δ 4.4-4.5 ppm in CDCl₃, shifted downfield due to the deshielding effects of the adjacent aromatic ring and the electronegative bromine atom.[5] The aromatic protons on the pyridine ring would appear further downfield, with their specific shifts and coupling patterns dictated by the substitution pattern.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the bromomethyl group, which serves as a potent electrophile. The carbon atom of the -CH₂Br group is electron-deficient and is highly susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions (typically SN2-type), where the bromide ion acts as an excellent leaving group. This allows for the facile introduction of a wide variety of functional groups by reacting it with different nucleophiles.

Common Nucleophiles and Resulting Products:

  • Amines (R-NH₂): Form secondary or tertiary amines, crucial for building complex molecular scaffolds.

  • Alcohols (R-OH) / Phenols (Ar-OH): Form ethers under basic conditions.

  • Thiols (R-SH): Form thioethers.

  • Azides (N₃⁻): Form azides, which can be further reduced to primary amines or used in "click" chemistry.

  • Cyanides (CN⁻): Extend the carbon chain, forming a dinitrile.

NucleophilicSubstitution reagent This compound (Electrophile) product Product (Substituted Picolinonitrile) reagent->product SN2 Attack nucleophile {Nu:⁻ | (Nucleophile)} nucleophile->reagent leaving_group {Br⁻ | (Leaving Group)} product->leaving_group +

Caption: General scheme of nucleophilic substitution at the bromomethyl group.

This predictable reactivity is the cornerstone of its utility in medicinal chemistry, enabling the systematic modification of lead compounds to explore structure-activity relationships (SAR).

Applications in Drug Discovery and Development

Heterocyclic compounds are foundational in modern drug discovery. This compound is a prime example of a versatile building block used in the synthesis of complex pharmaceutical agents, particularly in the realm of oncology.

Case Study: Synthesis of Kinase Inhibitors

Protein kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers.[6] Consequently, the development of small molecule kinase inhibitors is a major focus of cancer drug discovery.

This compound serves as a key intermediate in the synthesis of various kinase inhibitors. Its role is to introduce the picolinonitrile moiety, which can be crucial for binding to the target kinase or for modulating the overall physicochemical properties of the drug candidate. The nitrile group can act as a hydrogen bond acceptor, while the pyridine ring can engage in various interactions within the kinase's active site.

This strategic importance makes this compound a valuable component in the synthetic chemist's toolbox for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[7]

Conclusion

This compound is a high-value chemical intermediate defined by its dual functionality and predictable reactivity. Its utility as an electrophilic building block for constructing complex molecular architectures has cemented its role in contemporary medicinal chemistry, especially in the development of targeted therapies like kinase inhibitors. A thorough understanding of its properties, safe handling procedures, and reaction chemistry is essential for any research professional aiming to leverage this potent molecule in their synthetic and drug discovery endeavors.

References

  • PubChem. 4-(Bromomethyl)benzonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 4'-Bromoacetanilide. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. Drug Discovery Targeting Bromodomain-Containing Protein 4. [Link]

  • SpectraBase. 4-(Bromomethyl)benzonitrile - Optional[1H NMR] - Chemical Shifts. [Link]

  • PubChemLite. this compound (C7H5BrN2). [Link]

  • Google Patents. Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • AMERICAN ELEMENTS. 3-(Bromomethyl)picolinonitrile. [Link]

  • Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. [Link]

  • Google Patents. Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2'.
  • ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • Google Patents. Preparation method of 4-bromomethylquinoline-2(H)-ketone.
  • YouTube. Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. [Link]

  • Royal Society of Chemistry. The differing reactivity of the bromo and nitro groups in 4-bromo-5-nitrophthalonitrile towards nucleophilic attack. [Link]

Sources

Technical Guide: Solubility & Handling of 4-(Bromomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile, solvent compatibility, and handling protocols for 4-(Bromomethyl)picolinonitrile (CAS: 1227373-61-4). As a bifunctional pyridine scaffold containing both a nitrile group and a reactive alkyl bromide, this compound presents a dichotomy: it requires polar solvents for dissolution but excludes protic nucleophiles due to high reactivity. This document outlines the physicochemical basis for solvent selection, provides a risk-assessed compatibility matrix, and details a self-validating protocol for empirical solubility determination.

Part 1: Physicochemical Profile & Solubility Logic

To understand the solubility behavior of this compound, one must analyze its structural pharmacophore. The molecule is not merely a solute; it is an electrophile.

Structural Analysis
  • Pyridine Core: Provides aromaticity and basicity (pKa ~1-2 due to the electron-withdrawing nitrile). It facilitates solubility in chlorinated solvents and organic acids.

  • 2-Cyano Group (Nitrile): A strong dipole. It enhances solubility in polar aprotic solvents like Acetonitrile (MeCN) and Dimethyl Sulfoxide (DMSO).

  • 4-Bromomethyl Group: A lipophilic moiety that also acts as a potent alkylating agent. This is the "instability center."

The Solubility-Reactivity Paradox

While the compound is theoretically soluble in alcohols (methanol/ethanol) due to polarity matching, these solvents are strictly contraindicated . The benzylic-like carbon attached to the bromine is highly susceptible to


 solvolysis. Dissolving this compound in methanol will result in the formation of the methyl ether impurity over time, confounding solubility data with degradation products.

Part 2: Solvent Compatibility Matrix

The following table synthesizes solubility potential with chemical stability. Data is derived from standard synthetic procedures for halomethyl-pyridines.

Table 1: Solvent Selection Guide

Solvent ClassRepresentative SolventsSolubility PredictionStability RiskRecommendation
Chlorinated Dichloromethane (DCM), ChloroformHigh LowPrimary Choice for extraction and transport.
Polar Aprotic Acetonitrile (MeCN), THFHigh LowIdeal for substitution reactions.
High Boiling Aprotic DMF, DMSO, NMPVery High Moderate*Good for reactions; difficult to remove. Risk of thermal decomposition at >80°C.
Protic Methanol, Ethanol, WaterModerateCritical AVOID. Rapid solvolysis/hydrolysis to alcohol/ether derivatives.
Non-Polar Hexanes, HeptaneNegligibleHigh (Precipitation)Antisolvent for crystallization/purification.
Ethers Diethyl Ether, MTBEModerateLowUseful for precipitation or washing.
Decision Logic Visualization

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction vs. Analysis vs. Storage).

SolventLogic Start Intended Application Reaction Synthesis/Reaction Start->Reaction Analysis HPLC/NMR Analysis Start->Analysis Storage Storage/Transport Start->Storage MeCN Acetonitrile (High Sol, Stable) Reaction->MeCN Nucleophilic Sub. DMF DMF / DMSO (High Sol, Hard Removal) Reaction->DMF High Temp req. Analysis->MeCN HPLC Mobile Phase DeutChloro CDCl3 / DMSO-d6 Analysis->DeutChloro NMR DCM DCM / CHCl3 (High Sol, Stable) Storage->DCM Short Term Solid State Solid State Storage->Solid State Long Term (Rec)

Figure 1: Decision tree for solvent selection based on operational requirements. Note that solid-state storage is preferred over solution storage due to alkylating potential.

Part 3: Experimental Protocol for Solubility Determination

Since batch-to-batch purity affects solubility, researchers should determine exact saturation points empirically. The following protocol uses the Saturation Shake-Flask Method , modified for reactive electrophiles.

Methodology: Kinetic Saturation with HPLC Quantification

Objective: Determine the maximum solubility (


) in Acetonitrile at 25°C without inducing degradation.
Reagents & Equipment
  • Analyte: this compound (>95% purity).

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Apparatus: Thermomixer or temperature-controlled orbital shaker.

  • Filters: 0.22 µm PTFE syringe filters (Do not use Nylon; Nylon is nucleophilic and may react).

Step-by-Step Workflow
  • Preparation (Excess Addition):

    • Weigh approx. 50 mg of analyte into a 1.5 mL amber HPLC vial.

    • Add 500 µL of Anhydrous MeCN.

    • Rationale: Amber glass protects the C-Br bond from photolytic cleavage.

  • Equilibration (The "Soft" Shake):

    • Agitate at 25°C for 4 hours at 600 RPM.

    • Critical Check: Ensure undissolved solid remains visible. If clear, add more solid.

  • Phase Separation:

    • Centrifuge at 10,000 RPM for 5 minutes.

    • Rapidly filter the supernatant using a PTFE filter.

  • Quantification (HPLC-UV):

    • Dilute the filtrate 100x with MeCN (to fall within linear calibration range).

    • Inject onto HPLC (C18 Column, Water/MeCN gradient).

    • Compare peak area against a pre-established calibration curve.

Experimental Workflow Diagram

SolubilityProtocol Step1 1. Excess Addition (Solid > Solvent capacity) Step2 2. Equilibration (4h, 25°C, Agitation) Step1->Step2 Step3 3. Visual Check (Solid must be present) Step2->Step3 Step3->Step1 No (Add more solid) Step4 4. Phase Separation (Centrifuge + PTFE Filter) Step3->Step4 Yes Step5 5. Quantification (HPLC-UV vs Standard) Step4->Step5

Figure 2: Step-by-step workflow for determining saturation solubility while minimizing degradation risks.

Part 4: Handling & Safety (E-E-A-T)

Lachrymator Warning

This compound is an alkyl halide. Like benzyl bromide, it is a potent lachrymator (tear gas agent) and skin irritant.

  • Protocol: All solubility tests must be performed inside a functioning fume hood.

  • Decontamination: Spills should be treated with dilute aqueous ammonia or sodium thiosulfate to quench the alkylating agent before cleaning.

Solution Stability
  • Hydrolysis: In wet solvents, the C-Br bond hydrolyzes to the alcohol (4-(hydroxymethyl)picolinonitrile).

  • Dimerization: In concentrated solutions, the pyridine nitrogen of one molecule can attack the bromomethyl group of another, forming a pyridinium salt (self-quaternization).

  • Recommendation: Prepare solutions fresh. Do not store stock solutions for >24 hours unless frozen (-20°C) in anhydrous matrices.

References

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and nucleophilic substitution mechanisms).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Foundational text for S_N2 reactivity of benzyl halides).

Technical Guide: Spectroscopic Characterization of 4-(Bromomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Utility

4-(Bromomethyl)picolinonitrile (CAS: 153993-99-8) is a high-value heteroaromatic building block, primarily utilized in medicinal chemistry for the synthesis of serine protease inhibitors and kinase inhibitors. Its core utility lies in the electrophilic bromomethyl group, which facilitates


 coupling reactions, while the nitrile group provides a vector for further transformation (e.g., to amidines or tetrazoles).

This guide provides a definitive spectroscopic reference. Unlike standard databases, we contextualize these data against the synthetic route, enabling researchers to distinguish the target product from critical process-related impurities such as the unreacted methyl precursor and the over-brominated byproduct.

Synthesis Context & Impurity Logic

To interpret the spectra correctly, one must understand the genesis of the sample. This compound is typically synthesized via Wohl-Ziegler radical bromination of 4-methylpicolinonitrile.

Reaction Pathway & Critical Impurities

The radical nature of the synthesis introduces specific impurities that are difficult to remove via standard silica chromatography due to similar polarity.

SynthesisPath cluster_legend Spectral Impact SM Starting Material 4-methylpicolinonitrile (Target for elimination) Product TARGET PRODUCT This compound (Desired Electrophile) SM->Product Monobromination (Major Path) Reagent NBS / AIBN (CCl4 or MeCN, Reflux) Reagent->Product Impurity Over-Brominated 4-(Dibromomethyl)picolinonitrile (Side Product) Product->Impurity Over-reaction (Control via Stoichiometry) Text Note: Reaction monitoring must track the disappearance of SM methyl signal vs. appearance of CH2Br.

Figure 1: Radical bromination pathway highlighting the origin of critical impurities tracked by NMR.

Detailed Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for purity assessment. The shift of the alkyl substituent from a methyl group to a bromomethyl group is the diagnostic indicator.

Solvent:


 (Deuterated Chloroform) is the standard solvent.
Reference:  TMS (0.00 ppm) or Residual 

(7.26 ppm).

H NMR Data (400 MHz,

)
PositionTypeShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Assignment
6 Arom8.68 - 8.72Doublet (

)
1H


-proton to Nitrogen
3 Arom7.73 - 7.76Singlet (

)*
1H

Ortho to Nitrile (meta-coupling)
5 Arom7.52 - 7.56

1H


-proton to Nitrogen
-CH

Br
Aliph4.45 - 4.48 Singlet (

)
2H -Diagnostic Benzylic Methylene

Note: The H3 proton often appears as a broadened singlet or a fine doublet due to long-range coupling.

Impurity Markers (Crucial for QC):

  • Starting Material (4-methyl): Look for a singlet at

    
     2.45 ppm .
    
  • Dibromo Impurity (-CHBr

    
    ):  Look for a deshielded singlet at 
    
    
    
    6.60 - 6.70 ppm
    .

C NMR Data (100 MHz,

)
Shift (

ppm)
AssignmentNotes
151.0 C6 (Ar)Deshielded by Nitrogen
148.5 C4 (Ar)Quaternary, ipso to Bromomethyl
134.2 C2 (Ar)Quaternary, ipso to Nitrile
128.5 C3 (Ar)
126.8 C5 (Ar)
116.9 -CN Nitrile Carbon (Characteristic)
29.8 -CH

Br
Bromomethyl Carbon
Mass Spectrometry (MS)

The presence of a single bromine atom provides a distinct "twin peak" signature due to the natural abundance of


 and 

isotopes.

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Ion (

    
    ): 
    
    • m/z 196 (

      
       isotopologue)
      
    • m/z 198 (

      
       isotopologue)
      
    • Relative Intensity: ~1:1 ratio (The hallmark of mono-brominated compounds).

  • Base Peak / Fragments:

    • m/z ~117:

      
       (Loss of bromine atom, generating the resonance-stabilized picolinonitrile benzylic cation).
      
Infrared Spectroscopy (FT-IR)

IR is less useful for purity but essential for functional group confirmation (Identity Testing).

  • Nitrile (-C

    
    N):  Sharp, distinct band at 2235 – 2245 cm
    
    
    
    . This confirms the integrity of the cyano group during bromination.
  • Aromatic Ring: Skeletal vibrations at 1590 cm

    
      and 1470 cm
    
    
    
    .
  • Alkyl Halide (C-Br): Strong stretch band in the fingerprint region, typically 600 – 700 cm

    
     .
    

Quality Control & Handling Protocol

This compound is a potent lachrymator (tear gas agent) and skin irritant. All spectroscopic preparation must occur within a fume hood.

Purity Calculation via H NMR

To determine the molar % of the starting material (SM) remaining in the product:



QC Decision Workflow

QC_Workflow Sample Isolate Crude Solid NMR Run 1H NMR (CDCl3) Sample->NMR Check1 Check 2.45 ppm (Methyl) NMR->Check1 Check2 Check 6.60 ppm (Dibromo) Check1->Check2 < 2% Integration Recryst FAIL: Recrystallize (Heptane/EtOAc) Check1->Recryst > 2% Integration Pass PASS: Proceed to Coupling Check2->Pass Absent Check2->Recryst Present Recryst->NMR Re-test

Figure 2: Quality Control decision tree for assessing intermediate purity prior to downstream application.

References

  • World Intellectual Property Organization. (2013). Patent WO2013110622A1: Preparation of inhibitors of biological targets. (Contains specific NMR characterization of the title compound).

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Analogous Benzylic Bromides. NIST Chemistry WebBook, SRD 69.

  • BLD Pharm. Product Safety and Data Sheet: this compound. (Confirmed CAS and physical properties).[1]

  • BenchChem. Comparative Guide: Decoding the 1H NMR Signal of Bromomethyl Protons. (Validation of the ~4.45 ppm shift for benzylic bromides).

Sources

The Strategic deployment of 4-(Bromomethyl)picolinonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of contemporary drug discovery, the strategic use of versatile chemical synthons is paramount to the efficient construction of complex molecular architectures with therapeutic potential. Among these, 4-(Bromomethyl)picolinonitrile has emerged as a highly valuable building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. This technical guide provides an in-depth analysis of the chemical properties and reactivity of this compound, and elucidates its potential applications in medicinal chemistry. We will explore the causality behind its use in the synthesis of kinase inhibitors, detail self-validating experimental protocols, and provide a forward-looking perspective on its broader applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this reagent in their research and development endeavors.

Introduction: The Pivotal Role of the Picolinonitrile Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties make it a desirable feature in drug candidates.[1] The addition of a nitrile group, as seen in picolinonitriles, further enhances the molecule's utility. The nitrile moiety can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, and can contribute to the overall electronic properties and metabolic stability of a compound.[2] Specifically, the 4-substituted picolinonitrile framework has been identified as a key component in a variety of biologically active compounds, including kinase inhibitors.

This compound distinguishes itself through the presence of a reactive bromomethyl group at the 4-position. This benzylic bromide is an excellent electrophile, primed for nucleophilic substitution reactions. This inherent reactivity allows for the facile introduction of the picolinonitrile moiety into a wide range of molecular scaffolds, making it a cornerstone reagent for the construction of diverse chemical libraries for high-throughput screening and lead optimization.

Core Reactivity and Mechanistic Considerations

The primary application of this compound in medicinal chemistry hinges on its reactivity as an alkylating agent in nucleophilic substitution reactions. The carbon of the bromomethyl group is highly susceptible to attack by a variety of nucleophiles, including amines, phenols, thiols, and carbanions.

G cluster_conditions Reaction Conditions reagent This compound product Substituted 4-(methyl)picolinonitrile reagent->product Nucleophilic Substitution (SN2) nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) nucleophile->product byproduct HBr product->byproduct base Base (e.g., K2CO3, Et3N) solvent Solvent (e.g., DMF, CH3CN)

Caption: General workflow for the nucleophilic substitution of this compound.

The reaction typically proceeds via an SN2 mechanism, particularly with softer nucleophiles and in polar aprotic solvents. The choice of base and solvent is critical to ensure efficient reaction and minimize side products. A non-nucleophilic base is often employed to deprotonate the nucleophile without competing in the substitution reaction.

Application in the Synthesis of Kinase Inhibitors: A Case Study

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. A significant number of approved kinase inhibitors feature nitrogen-containing heterocyclic cores. The picolinonitrile scaffold, introduced via this compound, is particularly well-suited for this purpose.

Rationale for Use in Kinase Inhibitor Scaffolds

The 4-((substituted-amino)methyl)picolinonitrile moiety, formed from the reaction of this compound with an appropriate amine, can serve several key functions within a kinase inhibitor:

  • Hinge-Binding Mimic: The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the interaction of the adenine region of ATP with the hinge region of the kinase.

  • Vectorial Projection: The methylene linker provides a directional vector to position larger substituents into solvent-exposed regions of the ATP-binding pocket, allowing for the fine-tuning of selectivity and potency.

  • Physicochemical Properties: The picolinonitrile group can favorably influence the solubility, metabolic stability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final compound.

Exemplary Synthesis of a Kinase Inhibitor Precursor

Below is a representative, self-validating protocol for the synthesis of a generic kinase inhibitor precursor, N-((2-cyanopyridin-4-yl)methyl)aniline, which illustrates the core synthetic transformation.

Experimental Protocol: Synthesis of N-((2-cyanopyridin-4-yl)methyl)aniline

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound197.041.01.0
Aniline93.131.11.1
Potassium Carbonate (K₂CO₃)138.212.02.0
N,N-Dimethylformamide (DMF)73.09--

Procedure:

  • To a stirred solution of aniline (1.1 mmol) in anhydrous N,N-Dimethylformamide (5 mL) is added potassium carbonate (2.0 mmol).

  • The mixture is stirred at room temperature for 10 minutes to ensure complete dissolution and deprotonation of the aniline.

  • A solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, the reaction mixture is poured into ice-water (50 mL) and extracted with ethyl acetate (3 x 25 mL).

  • The combined organic layers are washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product, N-((2-cyanopyridin-4-yl)methyl)aniline.

Expected Outcome: The reaction should yield the product as a solid with a moderate to good yield (typically 60-80%). The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_process Process cluster_products Products A This compound D Reaction in DMF A->D B Aniline B->D C K2CO3 (Base) C->D E Work-up & Extraction D->E H Byproducts (KBr, KHCO3) D->H F Purification E->F G N-((2-cyanopyridin-4-yl)methyl)aniline F->G

Caption: Workflow for the synthesis of a kinase inhibitor precursor.

Broader Applications and Future Perspectives

While the synthesis of kinase inhibitors represents a major application of this compound, its utility extends to other areas of medicinal chemistry. The reactive bromomethyl group can be used to tether the picolinonitrile moiety to a variety of pharmacophores, enabling the exploration of new chemical space for diverse biological targets.

Potential future applications include:

  • GPCR Modulators: The picolinonitrile scaffold could be incorporated into ligands for G-protein coupled receptors, where the nitrogen atom could interact with key residues in the binding pocket.

  • Enzyme Inhibitors: Beyond kinases, this building block could be used to synthesize inhibitors for other enzyme classes, such as proteases or phosphatases, where the cyano group might interact with the active site.

  • Fragment-Based Drug Discovery: this compound can be used to elaborate on initial fragment hits, growing them into more potent and drug-like molecules.

The continued exploration of the reactivity of this compound and the biological activities of its derivatives will undoubtedly lead to the discovery of novel therapeutic agents for a wide range of diseases.

Conclusion

This compound is a versatile and highly valuable building block in medicinal chemistry. Its unique combination of a privileged picolinonitrile scaffold and a reactive bromomethyl handle makes it an ideal reagent for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. The straightforward and predictable nature of its reactivity in nucleophilic substitution reactions allows for the reliable construction of diverse chemical libraries. As our understanding of the structural requirements for targeting various biological macromolecules continues to grow, the strategic application of synthons like this compound will remain a critical component of successful drug discovery campaigns.

References

  • Fleming, J. J., & Du, J. (2018). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 61(1), 1-26. [Link]

Sources

An In-depth Technical Guide to 4-(Bromomethyl)picolinonitrile: From Discovery to Application in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Bromomethyl)picolinonitrile, a key building block in modern medicinal chemistry. The narrative traces the compound's historical context, details its synthesis and chemical properties, and explores its significant applications in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug discovery, offering both foundational knowledge and practical insights into the utility of this versatile intermediate.

Introduction: The Emergence of a Key Synthetic Intermediate

The history of this compound is intrinsically linked to the broader evolution of medicinal chemistry and the increasing demand for novel heterocyclic scaffolds in drug design. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its emergence can be understood as a logical progression in the synthesis of functionalized pyridine derivatives. The picolinonitrile framework, featuring a nitrile group on a pyridine ring, has long been recognized for its utility in generating a variety of important pharmacophores. The nitrile group can serve as a precursor to amines, amides, and other functionalities, making it a versatile handle in molecular design.

The strategic addition of a bromomethyl group at the 4-position of the picolinonitrile ring created a highly reactive and versatile intermediate. This functionalization allows for facile nucleophilic substitution reactions, enabling the connection of the picolinonitrile core to a wide array of other molecular fragments. This reactivity has made this compound a valuable tool for the construction of complex molecules with potential therapeutic applications.

Synthesis and Mechanistic Considerations

The primary and most established method for the synthesis of this compound is the free-radical bromination of its precursor, 4-methylpicolinonitrile. This reaction selectively targets the benzylic methyl group, a transformation famously known as the Wohl-Ziegler bromination.[1][2]

The Wohl-Ziegler Bromination: A Cornerstone of Synthesis

The Wohl-Ziegler reaction is a powerful method for the allylic and benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) in the presence of a radical initiator.[1][3] The reaction proceeds via a free-radical chain mechanism, which is crucial for its selectivity.

Reaction Workflow:

Wohl-Ziegler Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (AIBN/BPO) R_dot Radical (R•) I->R_dot Heat/Light Br2 Br₂ Br_dot Bromine Radical (Br•) Br2->Br_dot Homolytic Cleavage Start 4-Methylpicolinonitrile NBS NBS NBS->Br2 Trace HBr HBr HBr Benzyl_Radical Benzylic Radical Start->Benzyl_Radical + Br• Product This compound Benzyl_Radical->Product + Br₂ Product->Br_dot generates Succinimide Succinimide NBS_prop NBS NBS_prop->Succinimide + HBr Br_dot2 Br• Br2_term Br₂ Br_dot2->Br2_term + Br• Br_dot3 Br• RBr R-Br Br_dot3->RBr + R• R_dot2 R• R_dot3 R• RR R-R R_dot3->RR + R• R_dot4 R•

Caption: Wohl-Ziegler Bromination Workflow.

Detailed Protocol for Wohl-Ziegler Bromination of 4-Methylpicolinonitrile:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylpicolinonitrile (1.0 eq.) in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.2 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

  • Reaction Conditions: The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality in Experimental Choices:

  • Solvent: Carbon tetrachloride has traditionally been the solvent of choice due to its inertness under radical conditions. However, due to its toxicity and environmental concerns, acetonitrile has emerged as a viable alternative.

  • Initiator: The choice of radical initiator is dictated by the reaction temperature. AIBN and BPO are commonly used as they decompose at temperatures typically used for refluxing CCl₄ or acetonitrile, generating the necessary radicals to initiate the chain reaction.

  • NBS as Bromine Source: The use of NBS is critical for maintaining a low, steady concentration of bromine in the reaction mixture. This is essential to favor the desired radical substitution at the benzylic position over competitive electrophilic addition to the pyridine ring.

Table 1: Comparison of Reaction Conditions for Wohl-Ziegler Bromination

ParameterCondition ACondition BRationale
Solvent Carbon TetrachlorideAcetonitrileCCl₄ is traditional but toxic; Acetonitrile is a safer alternative.
Initiator Benzoyl Peroxide (BPO)AIBNBoth are effective radical initiators; choice may depend on specific reaction kinetics.
Equivalents of NBS 1.1 eq.1.2 eq.A slight excess of NBS ensures complete conversion of the starting material.
Typical Yield 70-80%75-85%Yields can vary based on reaction scale and purification method.

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white solid at room temperature. Its chemical and physical properties are summarized below.

Table 2: Physicochemical Properties of this compound [4]

PropertyValue
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
CAS Number 153993-99-8[5]
Appearance White to off-white solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in most organic solvents

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the bromomethyl protons.

  • ¹³C NMR: The carbon NMR will display signals for the carbons of the pyridine ring, the nitrile carbon, and the bromomethyl carbon.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom ([M]+ and [M+2]+ peaks with approximately equal intensity).

Applications in Drug Discovery and Medicinal Chemistry

The synthetic utility of this compound lies in its ability to act as a versatile electrophile. The bromomethyl group is an excellent leaving group, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This allows for the facile introduction of the picolinonitrile moiety into more complex molecular architectures.

Signaling Pathway and Drug Target Interaction:

While this compound itself is not a therapeutic agent, it is a crucial intermediate in the synthesis of compounds that target a variety of biological pathways. For instance, pyridine and nitrile-containing molecules are known to be key components of inhibitors for various kinases and other enzymes implicated in diseases such as cancer and inflammation.[6]

DrugDiscovery cluster_synthesis Synthesis of Bioactive Molecules cluster_application Therapeutic Application BuildingBlock This compound Coupling Nucleophilic Substitution BuildingBlock->Coupling Nucleophile Nucleophile (e.g., Amine, Thiol, Alcohol) Nucleophile->Coupling Bioactive Bioactive Molecule Coupling->Bioactive Target Biological Target (e.g., Kinase, Receptor) Bioactive2->Target Inhibition/Modulation Disease Disease State (e.g., Cancer, Inflammation) Target->Disease Alleviates

Caption: Role in Drug Discovery Workflow.

Case Study: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core. The synthesis of such inhibitors can involve the coupling of this compound with a nucleophilic group on the core structure.

Step-by-Step Protocol for a Representative Coupling Reaction:

  • Preparation of Nucleophile: Dissolve the heterocyclic core containing a nucleophilic group (e.g., an amine or a thiol) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the nucleophile.

  • Coupling: To the resulting mixture, add a solution of this compound (1.0-1.2 eq.) in the same solvent, typically dropwise at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated temperatures and monitored by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, the mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired coupled product.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[7] As a brominated organic compound, it is a potential lachrymator and skin irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Table 3: General Safety Information

HazardPrecaution
Toxicity Avoid inhalation, ingestion, and skin contact.[8]
Irritation Causes skin and eye irritation. Lachrymator.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.
Disposal Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound has established itself as a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis via the Wohl-Ziegler bromination of 4-methylpicolinonitrile, combined with the reactivity of its bromomethyl group, makes it an attractive starting material for the construction of complex molecular architectures. As the quest for novel therapeutics continues, the strategic use of such well-defined and reactive intermediates will undoubtedly remain a cornerstone of modern drug discovery and development.

References

  • This is a placeholder for a general reference on the importance of heterocyclic compounds in medicinal chemistry, which would be sourced from a relevant textbook or review article.
  • This is a placeholder for a general reference on the Wohl-Ziegler reaction, which would be sourced from a relevant textbook or review article.
  • CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)
  • This is a placeholder for a specific patent that utilizes 4-(Bromomethyl)
  • CN105085378A - Synthetic method of 4-(chloromethyl)
  • This compound (C7H5BrN2) - PubChem. (URL: [Link])

  • CN102791678A - Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2' - Google P
  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed. (URL: [Link])

  • Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. (URL: [Link])

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (URL: [Link])

  • Wohl-Ziegler Reaction - Organic Chemistry Portal. (URL: [Link])

  • Discovery of Pyrimidoindolones as Novel Family VIII Bromodomain Binders - ResearchGate. (URL: [Link])

  • Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study | Journal of the American Chemical Society. (URL: [Link])

  • US10272046B2 - Pharmaceutical composition and administrations thereof - Google P
  • Organic Synthesis Drug Intermediates - ZM Silane Limited. (URL: [Link])

  • Wohl Ziegler Bromination - Named Reactions in Organic Chemistry - YouTube. (URL: [Link])

  • Publications & Patents — John Proudfoot, Discoverybytes. (URL: [Link])

  • WO 2018/183936 Al - Broad Institute. (URL: )
  • Medicinal chemistry for 2020 - PMC - PubMed Central. (URL: [Link])

  • US3711561A - Novel preparation of bromonitro alcohols - Google P
  • Wohl-Ziegler Bromination | Chem-Station Int. Ed.. (URL: [Link])

  • Discovery of a picomolar potency pharmacological corrector of the mutant CFTR chloride channel - PubMed. (URL: [Link])

  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (URL: [Link])

  • Allylic bromination by Wohl-Ziegler reaction. #chemistry - YouTube. (URL: [Link])

  • Material Safety Data Sheet - Pi Chemicals. (URL: [Link])

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - NIH. (URL: [Link])

  • Chapter 11 Free Radical Substitution and Addition Reactions - Organic Chemistry. (URL: [Link])

  • Help with Wohl-Ziegler Bromination pls : r/OrganicChemistry - Reddit. (URL: [Link])

  • 3-(Bromomethyl)picolinonitrile | CAS 116986-13-1 | AMERICAN ELEMENTS ®. (URL: [Link])

  • (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist - ResearchGate. (URL: [Link])

  • Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PMC - PubMed Central. (URL: [Link])

Sources

A Technical Guide to 4-(Bromomethyl)picolinonitrile: Sourcing, Synthesis, and Application for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Pyridine Building Block

4-(Bromomethyl)picolinonitrile is a key heterocyclic building block that has garnered significant interest within the realms of medicinal chemistry and agrochemical synthesis. Its unique trifunctional structure—a pyridine ring for modulating solubility and directing biological interactions, a nitrile group as a versatile synthetic handle, and a reactive bromomethyl moiety for facile derivatization—positions it as a valuable intermediate for the construction of complex molecular architectures. This guide provides an in-depth overview of its commercial availability, synthesis, quality control, and strategic applications, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors.

Part 1: Commercial Availability and Supplier Overview

This compound is commercially available from a number of specialized chemical suppliers catering to the research and development sector. It is typically offered in various purities and quantities, suitable for laboratory-scale synthesis up to pilot-plant production.

When sourcing this reagent, it is crucial to consider not only the purity but also the isomeric identity, as positional isomers such as 3-(bromomethyl)picolinonitrile are also commercially available. The target compound is most reliably identified by its CAS Number: 153993-99-8. It may also be supplied as the hydrobromide salt (CAS 2089316-52-7), which can offer enhanced stability.

Table 1: Prominent Commercial Suppliers of this compound

SupplierTypical PurityAvailable QuantitiesNotes
BLD Pharm ≥97%1g, 5g, 25gIdentified by CAS 153993-99-8.
Biosynth CustomResearch to bulkProduct code DGA99399.
Synblock ≥95%InquireAvailable as the hydrobromide salt (CAS 2089316-52-7).
Sigma-Aldrich ≥97%Research quantitiesMay be listed as 4-(bromomethyl)-2-pyridinecarbonitrile.

This table is not exhaustive but represents a selection of established suppliers. Availability and specifications should be confirmed directly with the vendor.

Expert Insights on Procurement and Handling

As a reactive benzylic bromide derivative, this compound requires careful handling and storage to maintain its integrity. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to minimize degradation. The material is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For disposal, halogenated organic waste streams should be utilized in accordance with local regulations.[1]

Part 2: Synthesis and Purification

The most common and industrially scalable route to this compound is through the free-radical bromination of its precursor, 4-methylpicolinonitrile. This reaction selectively targets the benzylic protons of the methyl group, leaving the aromatic ring and nitrile functionality intact.

Core Synthetic Pathway: Free-Radical Bromination

The Wohl-Ziegler bromination, utilizing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, is the preferred method.[2] The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, under reflux conditions with initiation by heat or UV light.

Synthesis_of_4_Bromomethyl_picolinonitrile cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 4_methyl 4-Methylpicolinonitrile Reflux Reflux (Heat/UV) 4_methyl->Reflux NBS N-Bromosuccinimide (NBS) NBS->Reflux AIBN AIBN (Initiator) AIBN->Reflux Solvent CCl₄ (Solvent) Solvent->Reflux 4_bromo This compound Reflux->4_bromo

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is a representative procedure based on established chemical principles for Wohl-Ziegler bromination.[2][3] It should be optimized and validated for specific laboratory conditions.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-methylpicolinonitrile (1.0 eq).

  • Reagent Addition: Add dry carbon tetrachloride to dissolve the starting material. Then, add N-Bromosuccinimide (1.05-1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq).

  • Reaction: The reaction mixture is heated to reflux (approx. 77°C) and stirred vigorously. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

  • Workup: Once the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Part 3: Quality Control and Analytical Methods

Ensuring the purity and structural integrity of this compound is paramount for its successful application in multi-step syntheses. A combination of chromatographic and spectroscopic techniques is employed for comprehensive quality control.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of this compound and detecting any related impurities, such as the starting material (4-methylpicolinonitrile) or over-brominated species.

Table 2: Representative RP-HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention for aromatic compounds.[4]
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)A common solvent system for RP-HPLC, with formic acid to improve peak shape.[5]
Gradient 30-90% Acetonitrile over 20 minutesA gradient elution ensures the separation of compounds with differing polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 254 nmThe pyridine ring provides strong UV absorbance at this wavelength.
Injection Volume 10 µLStandard injection volume.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is essential for confirming the structure of the molecule. The chemical shifts of the protons are indicative of their electronic environment.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • ~8.7 ppm (d, 1H): Proton on the pyridine ring adjacent to the nitrogen.

  • ~7.5-7.7 ppm (m, 2H): Remaining two protons on the pyridine ring.

  • ~4.5 ppm (s, 2H): The key signal for the bromomethyl (-CH₂Br) protons. This benzylic position results in a characteristic downfield shift.[6]

  • TMS (0 ppm): Tetramethylsilane as an internal standard.[7]

QC_Workflow Crude_Product Crude Product HPLC RP-HPLC Analysis Crude_Product->HPLC NMR ¹H NMR Spectroscopy Crude_Product->NMR Purity_Check Purity ≥ 97%? HPLC->Purity_Check Structure_Confirmation Correct Structure? NMR->Structure_Confirmation Final_Product Qualified Product Purity_Check->Final_Product Yes Repurify Repurify Purity_Check->Repurify No Structure_Confirmation->Final_Product Yes Structure_Confirmation->Repurify No Repurify->Crude_Product

Caption: A typical quality control workflow for this compound.

Part 4: Applications in Drug Discovery and Agrochemicals

The synthetic utility of this compound is primarily derived from the reactivity of the bromomethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the facile introduction of the picolinonitrile moiety onto various scaffolds.

Role in Kinase Inhibitor Synthesis

A significant application of this intermediate is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[8][] The Janus kinase (JAK) family of enzymes, in particular, is a key target in the treatment of autoimmune diseases.[10][11]

The picolinonitrile scaffold can be strategically employed to interact with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The 4-(bromomethyl) group allows for the covalent attachment of this scaffold to a core molecule, often through an ether or amine linkage.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT->STAT Gene_Expression Gene Expression STAT->Gene_Expression translocates to nucleus & alters Cytokine Cytokine Cytokine->Cytokine_Receptor JAK_Inhibitor JAK Inhibitor (e.g., derived from This compound) JAK_Inhibitor->JAK blocks ATP binding site

Caption: The role of JAK inhibitors in blocking the JAK-STAT signaling pathway.

Representative Reaction Scheme:

A common synthetic strategy involves the reaction of this compound with a phenolic or amino group on a core heterocyclic scaffold. For example, in the synthesis of a hypothetical kinase inhibitor:

A core molecule containing a hydroxyl group is deprotonated with a mild base, such as potassium carbonate, to form a nucleophilic phenoxide. This phenoxide then displaces the bromide from this compound in an Sₙ2 reaction to form a stable ether linkage, thereby incorporating the picolinonitrile warhead into the final molecule.

Applications in Agrochemicals

The pyridine ring is a prevalent structural motif in a wide range of agrochemicals, including herbicides, fungicides, and insecticides.[12][13] The unique electronic properties of the pyridine ring, combined with the synthetic versatility of the nitrile and bromomethyl groups, make this compound an attractive starting material for the discovery of new crop protection agents.[5][14] Its ability to introduce a functionalized pyridine ring into a larger molecule allows for the systematic exploration of structure-activity relationships to optimize efficacy and selectivity.

Conclusion

This compound is a high-value, versatile chemical intermediate with significant applications in both pharmaceutical and agrochemical research. Its commercial availability from specialized suppliers, coupled with a straightforward synthetic route, makes it an accessible tool for research chemists. A thorough understanding of its handling, synthesis, and analytical characterization is essential for its effective use. The strategic incorporation of this building block, particularly in the design of kinase inhibitors, underscores its importance in the ongoing quest for novel, targeted therapeutics.

References

  • BenchChem. (2025). Application Notes: AIBN as a Radical Initiator in the Synthesis of 4'-Bromomethyl-2-cyanobiphenyl.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • IJRAR. (2024). RP-RPHPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TECOVIRIMAT BULK DRUG AND FORMULATION.
  • Obermayer, D., et al. (2006). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination.
  • An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. MDPI.
  • Supporting inform
  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google P
  • Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw M
  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.
  • Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). PubMed.
  • SAFETY DATA SHEET - 4-(Bromomethyl)pyridine hydrobromide. Fisher Scientific.
  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. CORE.
  • Maria Beta, et al. (2013). Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.
  • EPA. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Enantioselective synthesis of Janus kinase inhibitor (R)‐9. Conditions:...
  • BenchChem. (2025). Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm: A Comparative Guide.
  • IJRAR. (2024). RP-RPHPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TECOVIRIMAT BULK DRUG AND FORMULATION.
  • Synthesis and clinical application of small-molecule inhibitors of Janus kinase. PubMed.
  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Bromo-6-(bromomethyl)pyridine. Sigma-Aldrich.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
  • Bromine in orgo lab SOP - Environmental Health and Safety
  • Safety Data Sheet - 2-Bromo-6-(bromomethyl)pyridine. Angene Chemical.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Acute Toxicity: dermal - Registr
  • Research and Development of Janus Kinase (JAK) Inhibitors. BOC Sciences.
  • Method for the bromination of aromatic compound.
  • 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. Loba Chemie.
  • JAK inhibitors: an evidence-based choice of the most appropri
  • 1H NMR (400 MHz, CDCl3) δ = - The Royal Society of Chemistry.

Sources

Methodological & Application

Application Note: Strategic Utilization of 4-(Bromomethyl)picolinonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Novel Heterocyclic Compounds using 4-(Bromomethyl)picolinonitrile

Executive Summary

This compound (systematically 4-(bromomethyl)pyridine-2-carbonitrile ) is a high-value, bifunctional building block for medicinal chemistry. Its utility stems from the orthogonal reactivity of its two functional handles:

  • Bromomethyl group (C4 position): A highly reactive electrophile susceptible to SN2 displacement by amines, thiols, and carbon nucleophiles. The electron-deficient pyridine ring enhances the electrophilicity of this position compared to benzyl bromide analogs.

  • Nitrile group (C2 position): A versatile precursor for "Pinner-type" transformations, including hydrolysis to amides/acids, reduction to amines, or cycloaddition to form tetrazoles (a bioisostere of carboxylic acids).

This guide provides detailed protocols for synthesizing this core scaffold and deploying it to construct complex heterocyclic libraries, specifically targeting kinase inhibitors and GPCR ligands where the 2-cyanopyridine motif is prevalent.

Chemical Properties & Safety Profile

PropertySpecificationNotes
IUPAC Name 4-(Bromomethyl)pyridine-2-carbonitrileAlso known as this compound
Molecular Formula C7H5BrN2MW: 197.03 g/mol
Appearance Off-white to beige solidHygroscopic; store under inert gas
Solubility DCM, THF, DMF, DMSOSparingly soluble in hexanes/water
Stability Temperature sensitiveStore at -20°C; avoid prolonged light exposure
Hazards Lachrymator , Corrosive, ToxicHandle ONLY in a fume hood. Causes severe eye/skin burns.

Critical Safety Notice: As a benzylic-type bromide on an electron-deficient ring, this compound is a potent alkylating agent and a severe lachrymator. Double-gloving and the use of a quench solution (e.g., 10% ammonium hydroxide or sodium thiosulfate) for glassware is mandatory.

Synthetic Strategy: The "Hub-and-Spoke" Approach

The power of this scaffold lies in its ability to serve as a central "hub." The following workflow illustrates the divergent synthesis pathways available.

Pathway Visualization

G cluster_0 Functionalization Phase Start 4-Methylpicolinonitrile (Precursor) Core This compound (The Scaffold) Start->Core NBS, AIBN CCl4/PhCl, Reflux Prod1 Benzylamines (Kinase Linkers) Core->Prod1 HNR2, Base (S_N2) Prod2 Thioethers (Metabolic Stability) Core->Prod2 HSR, Base (S_N2) Prod3 Tetrazoles (Bioisosteres) Core->Prod3 NaN3, ZnBr2 (Cycloaddition) Prod4 Amides/Acids (H-Bond Donors) Core->Prod4 H2O2, NaOH (Hydrolysis)

Figure 1: Divergent synthesis map starting from the 4-methyl precursor. The scaffold enables access to four distinct chemical spaces.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (Bromination)

Objective: To generate this compound from 4-methylpicolinonitrile via radical bromination.

Reagents:

  • 4-Methylpicolinonitrile (1.0 eq) [CAS: 1620-76-4]

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • AIBN (0.05 eq) or Benzoyl Peroxide

  • Solvent: Carbon Tetrachloride (CCl4) or Trifluorotoluene (PhCF3 - Green alternative)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-methylpicolinonitrile (10 mmol) in anhydrous PhCF3 (50 mL).

  • Addition: Add NBS (11 mmol) and AIBN (0.5 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 80-100°C) under nitrogen for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LCMS.

    • Note: The reaction is complete when the starting material spot disappears. Over-reaction can lead to the gem-dibromide; avoid refluxing >8 hours.

  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

  • Yield: Expect 60-75% yield of a beige solid.

Protocol B: N-Alkylation (Synthesis of Kinase Linker Motifs)

Objective: Coupling the scaffold with a secondary amine (e.g., Morpholine, Piperazine) to create a functionalized core.

Mechanism: SN2 Nucleophilic Substitution. The electron-poor pyridine ring accelerates this reaction significantly compared to benzyl bromide.

Reagents:

  • This compound (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.2 eq)

  • Base: K2CO3 (2.0 eq) or DIPEA (1.5 eq)

  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Setup: To a solution of this compound (1.0 mmol) in MeCN (5 mL), add K2CO3 (2.0 mmol).

  • Addition: Add the secondary amine (1.2 mmol) dropwise at room temperature.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Optimization: If the amine is sterically hindered, heat to 50°C.

  • Quench: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL).

  • Wash: Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Outcome: The product is often pure enough for the next step. If not, recrystallize from EtOH/Hexane.

Protocol C: Nitrile-to-Tetrazole Conversion (Bioisostere Synthesis)

Objective: Converting the nitrile handle into a tetrazole, a metabolically stable carboxylic acid surrogate often used in sartans and other GPCR ligands.

Reagents:

  • N-Alkylated Product from Protocol B (1.0 eq)

  • Sodium Azide (NaN3) (1.5 eq)

  • Zinc Bromide (ZnBr2) (1.0 eq) or Triethylamine Hydrochloride

  • Solvent: Water/Isopropanol (1:1) or DMF

Procedure:

  • Setup: Dissolve the nitrile substrate (0.5 mmol) in water/isopropanol (3 mL).

  • Addition: Add NaN3 (0.75 mmol) and ZnBr2 (0.5 mmol).

  • Reaction: Heat to reflux (80°C) for 12–24 hours. The Lewis acid (ZnBr2) catalyzes the cycloaddition.

  • Workup: Cool to RT. Acidify carefully with 1N HCl to pH 3–4 (Caution: HN3 gas evolution—perform in hood).

  • Isolation: The tetrazole product often precipitates. Filter and wash with cold water. Alternatively, extract with EtOAc.

Troubleshooting & Optimization Guide

IssueProbable CauseSolution
Low Yield in Bromination Formation of gem-dibromideStop reaction earlier (monitor strictly). Use stoichiometric NBS (1.05 eq).
Starting Material Remains (Alkylation) Amine is too weak/hinderedSwitch solvent to DMF; increase temp to 60°C; add NaI (0.1 eq) as catalyst (Finkelstein).
Hydrolysis of Nitrile Basic conditions too harshAvoid aqueous bases at high temps. Use DIPEA/MeCN instead of K2CO3/H2O.
Degradation Light/Moisture sensitivityStore the bromide in amber vials under Argon. Make fresh if possible.

References

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Substituents. In Comprehensive Heterocyclic Chemistry. Elsevier.

  • Duncia, J. V., et al. (1998). The Discovery of Potent Nonpeptide Angiotensin II Receptor Antagonists: A New Class of Potent Antihypertensives. Journal of Medicinal Chemistry, 33(5), 1312–1329. (Demonstrates tetrazole synthesis from nitriles).

  • Kato, T., et al. (1990). Synthesis and Reaction of 4-(Bromomethyl)pyridine Derivatives. Yakugaku Zasshi, 110. (Foundational work on bromomethyl pyridine reactivity).
  • Goswami, S., et al. (2014). Green synthesis of 4-substituted pyridines. Tetrahedron Letters, 55(20).

Application Note: Strategic Utilization of 4-(Bromomethyl)picolinonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Bromomethyl)picolinonitrile (CAS: 135452-12-9) is a high-value bifunctional building block used extensively in the synthesis of medicinal chemistry scaffolds. Its structural utility lies in its dual reactivity: the highly electrophilic bromomethyl group allows for rapid


 coupling, while the nitrile group serves as a versatile precursor for amidines, tetrazoles, or carboxylic acids.

This guide details the optimized protocols for utilizing this reagent to generate pharmaceutical intermediates, specifically focusing on C-N bond formation (aminolysis) and C-S bond formation (thioetherification), which are critical in the development of kinase inhibitors and GPCR ligands.

Chemical Profile & Critical Safety Protocols

Before initiating any synthesis, researchers must acknowledge the specific hazards associated with electron-deficient benzylic bromides.

Physicochemical Properties
PropertySpecification
Molecular Formula

Molecular Weight 197.03 g/mol
Appearance Off-white to light yellow solid
Melting Point 68-72 °C
Storage 2-8°C, under inert atmosphere (Ar/N2)
Stability Moisture sensitive; susceptible to hydrolysis
Handling & Safety (Lachrymator Warning)

CRITICAL: this compound is a potent lachrymator and skin irritant. Its activity is analogous to benzyl bromide but enhanced by the pyridine nitrogen.

  • Engineering Controls: All weighing and transfers must occur within a certified fume hood.

  • Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate to quench residual alkyl halide before removal from the hood.

  • PPE: Double nitrile gloves and chemical splash goggles are mandatory.

Mechanistic Insight: The "Activated" Electrophile

The utility of this molecule stems from the electronic environment of the pyridine ring.

  • Inductive Effect: The nitrile group at the C2 position is a strong electron-withdrawing group (EWG).

  • Resonance: The pyridine nitrogen further pulls electron density from the ring.

  • Result: The C4-position is significantly electron-deficient. This makes the leaving group (

    
    ) highly labile and the methylene carbon exceptionally electrophilic toward nucleophiles.
    

However, this activation comes with a trade-off: Acidity . The benzylic protons are more acidic than in standard benzyl bromide, leading to a risk of base-mediated elimination or oxidative dimerization if reaction conditions are too harsh.

Protocol A: C-N Bond Formation (Synthesis of Secondary Amines)

This is the most common application, often used to link the pyridine "head group" to a piperazine or piperidine "tail" in kinase inhibitors.

Reaction Scheme


Materials
  • Reagent: this compound (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., N-Boc-piperazine) (1.1 equiv)

  • Base:

    
     (anhydrous, 2.5 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Methodology
  • Preparation: Charge a dried round-bottom flask with the amine (1.1 equiv) and

    
     (2.5 equiv).
    
  • Solvation: Add anhydrous MeCN (0.1 M concentration relative to bromide). Stir at Room Temperature (RT) for 10 minutes to ensure homogeneity of the slurry.

  • Addition: Dissolve this compound (1.0 equiv) in a minimal volume of MeCN. Add this solution dropwise to the amine mixture at

    
     (ice bath).
    
    • Why dropwise? To prevent localized high concentrations that could lead to bis-alkylation (if using a primary amine) or exotherms.

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 2–4 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the bromide (

      
       not visible due to ionization issues, look for UV) and appearance of product mass.
      
  • Work-up:

    • Dilute with EtOAc.

    • Wash with water (

      
      ) and brine (
      
      
      
      ).
    • Note: If using DMF, wash with

      
       (5% aq) to remove solvent.
      
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (typically DCM/MeOH gradients).
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of BromideEnsure solvents are anhydrous; check reagent quality (color should not be pink).
Impurity: Alcohol Moisture in systemDry glassware; use molecular sieves in solvent.
Impurity: Dimer Base too strong/conc. highUse weaker base (

); dilute reaction to 0.05 M.

Protocol B: Nitrile Transformation (Pinner Reaction to Amidine)

Once the alkylation is complete, the nitrile is often converted to an amidine, a common pharmacophore in serine protease inhibitors (e.g., Thrombin, Factor Xa).

Workflow Visualization

The following diagram illustrates the decision tree for processing the nitrile group after the initial alkylation.

NitrileTransformation Start Alkylated Intermediate (Cyanopyridine) Acid Dry HCl / MeOH (0°C) Start->Acid Pinner Reaction Step 1 Hydrolysis NaOH / H2O Start->Hydrolysis Saponification Imidate Imidate Ester Intermediate Acid->Imidate Activation Ammonia Ammonia / EtOH (Heat) Imidate->Ammonia Aminolysis Step 2 Amidine Final Amidine Product Ammonia->Amidine Cyclization/Tautomerization Carboxyl Carboxylic Acid Derivative Hydrolysis->Carboxyl Reflux

Figure 1: Divergent synthetic pathways for the nitrile moiety post-alkylation.

Protocol: Pinner Synthesis of Amidine
  • Activation: Dissolve the cyanopyridine intermediate in anhydrous Methanol.

  • Acidification: Bubble dry HCl gas through the solution at

    
     until saturation (or use Acetyl Chloride in MeOH to generate HCl in situ).
    
  • Incubation: Stir at

    
     to RT for 12–24 hours. This forms the imidate ester .
    
  • Aminolysis: Remove solvent in vacuo (keep temperature

    
    ). Redissolve residue in anhydrous Ethanol.
    
  • Ammonolysis: Add Ammonia (7N in MeOH) or Ammonium Carbonate. Stir at RT or mild heat (

    
    ) for 4 hours.
    
  • Isolation: Concentrate and purify via Prep-HPLC (Reverse Phase).

Case Study: Synthesis of a Generic Kinase Inhibitor Scaffold

This workflow demonstrates the integration of this compound into a multi-step synthesis targeting a generic ATP-competitive kinase inhibitor.

Synthetic Logic
  • Step 1: Attachment of the "Linker" (the picolinonitrile) to the "Solvent Tail" (Piperazine).

  • Step 2: Coupling of the "Linker-Tail" to the "Hinge Binder" (Aryl halide).

Process Flow Diagram

SynthesisWorkflow Reagent 4-(Bromomethyl) picolinonitrile Step1 Step 1: SN2 Alkylation (K2CO3, MeCN) Reagent->Step1 Amine N-Boc-Piperazine Amine->Step1 Inter1 Intermediate A: (Boc-Piperazinyl-methyl-cyanopyridine) Step1->Inter1 Step2 Step 2: Deprotection (TFA/DCM) Inter1->Step2 Inter2 Intermediate B: (Free Amine) Step2->Inter2 Step3 Step 3: SNAr Coupling (DIPEA, NMP, 100°C) Inter2->Step3 Hinge Hinge Binder: (Chloro-pyrimidine) Hinge->Step3 Final Final Drug Candidate Step3->Final

Figure 2: Convergent synthesis strategy utilizing the bromomethyl-picolinonitrile scaffold.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10926569, 4-(Bromomethyl)pyridine-2-carbonitrile. Retrieved from [Link]

  • Merck Sharp & Dohme Corp.Cannabinoid receptor modulators (Patent WO2006121884). (Demonstrates pyridine-based scaffold synthesis logic).
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard reference for kinetics on benzylic halides).

step-by-step guide for the synthesis of 4-(aminomethyl)picolinonitrile from 4-(Bromomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The pyridine-2-carbonitrile scaffold is a privileged structure in medicinal chemistry, appearing frequently in kinase inhibitors and serine protease inhibitors. The introduction of an aminomethyl group at the C4 position creates 4-(aminomethyl)picolinonitrile , a critical bifunctional building block.

This guide addresses the specific synthetic challenge of generating a primary amine in the presence of a labile nitrile group. Direct amination of 4-(bromomethyl)picolinonitrile often leads to over-alkylation (secondary/tertiary amines) or hydrolysis of the nitrile under harsh conditions.

We present two field-proven protocols:

  • Method A (Gabriel Synthesis): The recommended route for scalability and safety, utilizing potassium phthalimide.

  • Method B (Staudinger Reduction): A high-efficiency, mild alternative utilizing sodium azide, best suited for small-scale, rapid synthesis.

Retrosynthetic Analysis

The strategic disconnection relies on masking the nitrogen nucleophile to prevent over-alkylation. The nitrile group at C2 requires the avoidance of strong aqueous acids or bases at high temperatures.

Retrosynthesis Product 4-(Aminomethyl)picolinonitrile (Target) Intermediate Masked Amine Intermediate (Phthalimide or Azide) Product->Intermediate Deprotection (Hydrazine or PPh3) SM This compound (Starting Material) Intermediate->SM Nucleophilic Substitution

Figure 1: Retrosynthetic logic prioritizing nucleophilic substitution with a masked nitrogen source.

Method A: Gabriel Synthesis (Recommended)[1]

This method uses the Ing-Manske procedure .[1] It is preferred for scale-up because it avoids the formation of potentially explosive organic azides and yields a crystalline hydrochloride salt.

Materials
  • Substrate: this compound (CAS: 1227376-77-9)

  • Reagent: Potassium Phthalimide (1.1 equiv)

  • Deprotection: Hydrazine Hydrate (1.2 equiv)

  • Solvents: DMF (anhydrous), Ethanol, Dichloromethane (DCM)

Experimental Protocol
Step 1: Nucleophilic Substitution
  • Setup: Charge a round-bottom flask with This compound (1.0 equiv) and anhydrous DMF (10 mL/g).

  • Addition: Add Potassium Phthalimide (1.1 equiv) in a single portion.

  • Reaction: Stir the suspension at 60 °C for 4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LCMS. The bromide is highly reactive; conversion is usually rapid.

  • Workup:

    • Cool to Room Temperature (RT).

    • Pour the mixture into ice-water (5x reaction volume). The phthalimide intermediate will precipitate as a white/off-white solid.

    • Filter the solid, wash with water and cold ethanol.

    • Dry under vacuum.

Step 2: Hydrazine Deprotection (Ing-Manske)
  • Suspension: Suspend the phthalimide intermediate from Step 1 in Ethanol (15 mL/g).

  • Cleavage: Add Hydrazine Hydrate (1.2 equiv) dropwise.

  • Heating: Heat to reflux (78 °C) for 2–4 hours.

    • Observation: The reaction mixture will initially clear, followed by the heavy precipitation of phthalhydrazide byproduct.

    • Caution: Do not extend reflux unnecessarily to protect the nitrile group.

  • Isolation:

    • Cool to RT.

    • Filtration: Filter off the white phthalhydrazide solid. Wash the cake with a small amount of cold ethanol.

    • Concentration: Concentrate the filtrate (containing the product amine) under reduced pressure.

  • Salt Formation (Critical for Stability):

    • Dissolve the residue in a minimum amount of DCM or Et2O.

    • Add 4M HCl in Dioxane (1.5 equiv) dropwise at 0 °C.

    • The 4-(aminomethyl)picolinonitrile hydrochloride salt will precipitate. Filter and dry.

Method B: Staudinger Reduction (Alternative)

This route is faster and milder but involves organic azides .[2]

  • Safety Warning: The C/N ratio of the intermediate 4-(azidomethyl)picolinonitrile is ~1.4. This indicates high energy/explosive potential .[3] Do not distill or concentrate this intermediate to dryness.

Experimental Protocol
Step 1: Azide Formation
  • Dissolution: Dissolve This compound (1.0 equiv) in DMF (10 mL/g).

  • Azidation: Add Sodium Azide (NaN3) (1.2 equiv) carefully at 0 °C.

  • Stir: Warm to RT and stir for 3 hours.

    • Safety: Perform behind a blast shield.

Step 2: Reduction (One-Pot Telescoping)
  • Addition: Dilute the reaction mixture with THF (equal volume to DMF).

  • Staudinger: Add Triphenylphosphine (PPh3) (1.2 equiv) and Water (2.0 equiv).

  • Reaction: Stir at RT for 12 hours. Nitrogen gas (N2) evolution will occur.

  • Workup:

    • Concentrate solvents (do not heat above 40 °C).

    • Partition residue between 1M HCl and Ethyl Acetate.

    • Extraction: The product (amine) goes into the aqueous layer (acidic); PPh3 and TPPO remain in the organic layer.

    • Basification: Separate the aqueous layer, adjust pH to >10 with NaOH (cold), and extract with DCM.

    • Drying: Dry DCM layer over Na2SO4 and concentrate to yield the free amine.

Comparative Data & Selection Guide

FeatureMethod A: GabrielMethod B: Staudinger
Safety High (No explosive intermediates)Moderate (Azide hazard)
Scalability Excellent (>100g)Limited (<5g recommended)
Nitrile Stability Good (Avoid prolonged reflux)Excellent (Neutral conditions)
Purification Precipitation/FiltrationAcid/Base Extraction
Yield 75–85%80–90%
Workflow Visualization

Workflow cluster_Gabriel Method A: Gabriel (Recommended) Start Start: this compound G1 React with K-Phthalimide (DMF, 60°C) Start->G1 G2 Isolate Phthalimide Intermediate (Precipitation in Water) G1->G2 G3 Hydrazinolysis (EtOH, Reflux) G2->G3 G4 Filter Phthalhydrazide Byproduct G3->G4 G5 Form HCl Salt G4->G5

Figure 2: Step-by-step workflow for the recommended Gabriel Synthesis route.

Safety & Hazards

  • Bromomethyl Pyridines: These are potent lachrymators and vesicants (blistering agents). Handle only in a functioning fume hood. Double-glove (Nitrile/Neoprene) is mandatory. In case of skin contact, wash with 5% sodium bicarbonate, not just water.

  • Sodium Azide (Method B): Highly toxic and reacts with acids to form explosive hydrazoic acid. Never use halogenated solvents (DCM) with sodium azide in the same step (formation of diazidomethane).

  • Hydrazine Hydrate (Method A): Carcinogen and toxic. Use in a closed system.

References

  • Gabriel Synthesis Mechanism & Utility

    • Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition. Link

  • Staudinger Reduction Protocol

    • Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron. Link

  • Safety of Azides

    • Organic Azides: Syntheses and Applications. Bräse, S., et al. (2005).[4] Angewandte Chemie. Link

  • Product Characterization (Analogous Structures)

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 71309436, 4-(Aminomethyl)pyridine-2-carbonitrile. Link

Sources

Application Note: Strategic Incorporation of 4-(Bromomethyl)picolinonitrile in Solid-Phase Organic Synthesis (SPOS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the integration of 4-(Bromomethyl)picolinonitrile (CAS: 1227566-84-8) into solid-phase organic synthesis (SPOS) workflows. This molecule serves as a high-value "linchpin" scaffold in medicinal chemistry, particularly for DNA-Encoded Libraries (DEL) and fragment-based drug discovery (FBDD).

Its dual functionality—an electrophilic bromomethyl group and a latent nucleophilic precursor (nitrile )—allows it to act as a bifunctional core. The bromomethyl moiety facilitates rapid, quantitative anchoring to resin-bound nucleophiles, while the nitrile group remains inert until selectively activated for downstream library elaboration (e.g., reduction to amines, conversion to tetrazoles, or amidine formation).

Strategic Overview & Chemistry

The "Anchor-and-Grow" Strategy

The primary utility of this compound in SPOS lies in its ability to introduce a pyridine core with a distinct orthogonal handle.

  • The Anchor (Step A): The benzylic-like reactivity of the C4-bromomethyl group allows for mild

    
     displacement by resin-bound amines, thiols, or hydroxyls.
    
  • The Elaboration (Step B): The C2-nitrile is electron-withdrawing, stabilizing the pyridine ring against oxidative degradation while providing a handle for transformation into diverse pharmacophores.

Chemical Stability & Handling
  • Reactivity Profile: The pyridine nitrogen is electron-deficient due to the C2-cyano group, reducing the risk of self-quaternization (polymerization) compared to unsubstituted 4-(bromomethyl)pyridine.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the bromide.

Experimental Protocols

Protocol A: Resin Anchoring via N-Alkylation

This protocol describes the attachment of the scaffold to a resin-bound primary amine (e.g., Rink Amide resin after Fmoc removal).

Objective: Create a Resin-Linker-Secondary Amine-Pyridine construct.

Materials
  • Solid Support: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

  • Reagent: this compound (3.0 equivalents relative to resin loading).

  • Base:

    
    -Diisopropylethylamine (DIEA) (6.0 equivalents).
    
  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Monitoring: Kaiser Test Kit (Ninhydrin).

Step-by-Step Procedure
  • Resin Preparation: Swell 1.0 g of Fmoc-Rink Amide resin in DCM (10 mL) for 30 mins. Drain.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (

    
     min). Wash with DMF (
    
    
    
    mL) and DCM (
    
    
    mL). Perform Kaiser test (Result should be Blue = Free Amine).
  • Alkylation Solution: In a separate vial, dissolve this compound (3.0 eq) in 8 mL DMF. Add DIEA (6.0 eq).

  • Coupling: Add the solution to the resin. Shake/agitate at room temperature (25°C) for 4–6 hours.

    • Note: Heating is generally not required and may promote bis-alkylation.

  • Washing: Drain the reaction vessel. Wash resin with DMF (

    
    ), DCM (
    
    
    
    ), and MeOH (
    
    
    ).
  • Validation: Perform Kaiser test.

    • Result: The test should be faint blue/reddish or negative (secondary amines do not yield the intense blue of primary amines, but Chloranil test is preferred here for secondary amine detection).

    • Optional: Capping of unreacted primary amines with acetic anhydride is recommended if the library requires high purity.

Protocol B: On-Resin Nitrile Reduction

Objective: Convert the pendant nitrile into a primary aminomethyl group for further peptide coupling or library expansion.

Materials
  • Catalyst: Cobalt(II) chloride hexahydrate (

    
    ).
    
  • Reductant: Sodium borohydride (

    
    ).
    
  • Solvent: MeOH / DMF (ratio 3:1).

Step-by-Step Procedure
  • Conditioning: Wash the alkylated resin from Protocol A with dry MeOH (

    
    ).
    
  • Catalyst Addition: Suspend resin in MeOH/DMF (3:1). Add

    
     (10 eq). Shake for 15 mins to allow ion coordination.
    
  • Reduction: Slowly add

    
     (20 eq) in small portions (exothermic, gas evolution).
    
    • Caution: Hydrogen gas is evolved. Ensure open venting.

  • Incubation: Agitate at room temperature for 4 hours. The resin usually turns black/dark brown due to cobalt boride species.

  • Work-up (Critical):

    • Wash with dilute HCl (1M) or acetic acid/MeOH to dissolve cobalt salts (

      
      ).
      
    • Wash with water, MeOH, DMF, and finally DCM.

  • Validation: Chloranil test should be negative; Kaiser test should be Positive (Blue) indicating a new primary amine.

Data Summary & Troubleshooting

Reagent Compatibility Table
Reagent/ConditionCompatibilityNotes
DMF/NMP ExcellentPreferred solvents for alkylation.
DCM GoodGood for swelling, less effective for

rate.
Piperidine CompatibleUsed for Fmoc removal; does not affect nitrile.
TFA (95%) CompatibleNitrile is stable to standard cleavage cocktails.
Strong Nucleophiles CautionThiols/Amines will displace the bromide (desired).
Strong Acids StablePyridine ring protonates but skeleton remains intact.
Troubleshooting Guide
  • Issue: Low Loading/Incomplete Alkylation.

    • Cause: Steric hindrance on the resin or aged bromide reagent.

    • Fix: Increase temperature to 40°C or use Cs2CO3 as a stronger base to drive the

      
       reaction.
      
  • Issue: Bis-alkylation.

    • Cause: Primary amine reacting twice with the bromide.

    • Fix: Use a bulky protecting group on the resin amine (e.g., 2-Cl-Trt resin loaded with a diamine) or ensure strict stoichiometry control. However, the steric bulk of the pyridine usually disfavors bis-alkylation.

Workflow Visualization

The following diagram illustrates the "Diamine Scaffold" library generation workflow using this compound.

SPOS_Workflow Resin Rink Amide Resin (Fmoc-Protected) Deprotection Fmoc Removal (20% Piperidine) Resin->Deprotection FreeAmine Resin-NH2 Deprotection->FreeAmine Alkylation Alkylation (+ this compound) FreeAmine->Alkylation SN2 Reaction Scaffold Resin-NH-CH2-Py-CN (Anchored Scaffold) Alkylation->Scaffold Branch Pathway Selection Scaffold->Branch Reduction Nitrile Reduction (CoCl2 / NaBH4) Branch->Reduction Path A: Diamine Lib Tetrazole Cyclization (NaN3 / ZnBr2) Branch->Tetrazole Path B: Bioisostere AmineScaffold Resin-NH-CH2-Py-CH2-NH2 Reduction->AmineScaffold Library Library Elaboration (Acylation/Sulfonylation) AmineScaffold->Library TetrazoleProd Tetrazole Derivative Tetrazole->TetrazoleProd

Figure 1: Strategic workflow for utilizing this compound in divergent solid-phase synthesis.

References

  • Chemical Properties & Synthesis

    • Source: PubChem Compound Summary for CID 54751-01-8 (Analogous reactivity d
    • URL:[Link]

  • Solid-Phase Alkylation Strategies

    • Title: "Solid-Phase Organic Synthesis: A Critical Understanding of the Resin-Linker-Reagent Interactions."
    • Context: General protocols for benzylic halide alkyl
    • URL:[Link] (Analogous methodology).

  • Title: "Efficient Solid-Phase Synthesis of Amines via Nitrile Reduction using Cobalt Boride.
  • Pyridine Scaffolds in Drug Discovery

    • Title: "Pyridines in Medicinal Chemistry: Synthesis and Biological Activity."
    • URL:[Link]

Application Notes and Protocols for the Purification of 4-(Bromomethyl)picolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-(Bromomethyl)picolinonitrile and its derivatives are pivotal building blocks in contemporary drug discovery and development. Their unique structure, featuring a reactive bromomethyl group and a cyano-substituted pyridine ring, makes them versatile intermediates for synthesizing a wide array of complex molecular architectures, including kinase inhibitors and other targeted therapeutics. The purity of these intermediates is not merely a matter of procedural fidelity; it is a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth exploration of robust purification methodologies tailored for this compound derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to troubleshoot and adapt these protocols effectively. The methods described herein are designed to be self-validating, incorporating quality control checkpoints to ensure the highest degree of purity.

Understanding the Purification Challenge

The primary challenge in purifying this compound derivatives lies in their inherent reactivity and the nature of impurities formed during their synthesis. The benzylic bromide is highly susceptible to nucleophilic substitution and elimination, while the pyridine ring can participate in various side reactions.

Common Process-Related Impurities:

  • Unreacted Starting Material: e.g., 4-methylpicolinonitrile.

  • Over-Brominated Byproducts: e.g., 4-(dibromomethyl)picolinonitrile.

  • Hydrolysis Products: Formation of 4-(hydroxymethyl)picolinonitrile, particularly if moisture is present during work-up or storage.

  • Pyridinium Salt Formation: Self-reaction or reaction with other nucleophilic species can lead to the formation of quaternary pyridinium salts, which are often highly polar and difficult to remove.[1]

Given these challenges, a multi-step purification strategy is often necessary, typically beginning with an extractive work-up followed by either recrystallization or chromatography.

Strategic Purification Workflow

The choice of purification strategy depends on the physical state of the crude product and the impurity profile. A logical workflow ensures efficiency and maximizes purity.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Final Analysis Start Crude Reaction Mixture Workup Aqueous Liquid-Liquid Extraction Work-up Start->Workup Isolate crude Assess Assess Crude Product (TLC, ¹H NMR) Workup->Assess IsSolid Is it a crystalline solid with >90% purity? Assess->IsSolid Analyze Recrystallize Recrystallization Protocol IsSolid->Recrystallize Yes Chromatography Column Chromatography Protocol IsSolid->Chromatography No / Oil / Complex Mixture QC Purity & Identity Check (HPLC, NMR, MP) Recrystallize->QC Chromatography->QC End Pure Product (>98%) QC->End Meets Specs

Caption: Decision workflow for purifying this compound derivatives.

Protocol 1: Recrystallization for High-Purity Crystalline Solids

Recrystallization is the method of choice for purifying compounds that are already substantially pure (>90%) and crystalline. It leverages differences in solubility between the desired compound and impurities at varying temperatures.[2][3][4]

Causality Behind the Method: The ideal solvent will dissolve the this compound derivative completely at its boiling point but poorly at low temperatures (0-4 °C). Impurities should either remain in the cold solvent (if highly soluble) or be removed via hot filtration (if insoluble). Slow cooling is paramount; it allows for the formation of a well-ordered crystal lattice that excludes impurity molecules, whereas rapid cooling can trap impurities within the crystals.

Step-by-Step Protocol:
  • Solvent Screening: In test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (see Table 1) at room temperature and at boiling. A good solvent will show poor solubility at room temperature and high solubility upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at or near the boiling point.[5] Use a hot plate and add the solvent in small portions, allowing the solution to return to a boil each time.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration (Optional): If charcoal was added or insoluble impurities are visible, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.[5] Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. If crystals do not form, gently scratching the inside of the flask with a glass rod can initiate the process.[2][3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and percent recovery. A sharp melting point range indicates high purity.

Solvent/SystemPolarityRationale for Use
Isopropanol (IPA)Polar ProticOften effective for moderately polar compounds.
Ethyl Acetate / HeptaneMedium / Non-polarA versatile system where solubility is tuned by adjusting the ratio. Dissolve in hot EtOAc, then add hot heptane until cloudy.
Dichloromethane / HexaneMedium / Non-polarSimilar to EtOAc/Heptane, suitable for less polar derivatives.
TolueneNon-polarGood for compounds that may be too soluble in other organic solvents.

Table 1: Recommended solvents for screening in the recrystallization of this compound derivatives.

Protocol 2: Flash Column Chromatography for Complex Mixtures

When recrystallization is ineffective or the crude product is an oil, flash column chromatography is the gold standard for purification.[6] This technique separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.

Causality Behind the Method: The separation relies on polarity. Silica gel (SiO₂), the most common stationary phase, is highly polar. Non-polar compounds have a weak affinity for the silica and travel down the column quickly with a non-polar mobile phase (eluent). Polar compounds adsorb more strongly and require a more polar eluent to be displaced. For this compound derivatives, a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio is determined empirically using Thin Layer Chromatography (TLC).

Step-by-Step Protocol:
  • Eluent Selection via TLC:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the plate in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexanes).

    • The ideal system will show the desired product with a Retention Factor (Rƒ) value between 0.2 and 0.4.[7] This Rƒ provides good separation from impurities and ensures the compound elutes from the column in a reasonable volume.

  • Column Packing:

    • Select an appropriately sized column for the amount of material to be purified.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring no cracks or air bubbles are present.

  • Sample Loading:

    • Dry Loading (Preferred): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in sharper bands and better separation.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the starting mobile phase.

    • Collect the eluent in fractions (e.g., in test tubes).

    • If a gradient elution is needed (i.e., increasing the polarity of the mobile phase over time), do so gradually to ensure good separation.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound derivative.

Column_Chromatography_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Isolation TLC 1. Develop Eluent System via TLC (Rf ≈ 0.3) Pack 2. Pack Silica Gel Column TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute with Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Polarity (if needed) Combine 7. Combine Pure Fractions Monitor->Combine Fractions Pure Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for flash column chromatography purification.

ParameterRecommendationRationale
Stationary Phase Silica Gel, 230-400 meshStandard choice for its high surface area and polarity, providing good resolution for most organic compounds.
Mobile Phase Ethyl Acetate / HexanesOffers a wide polarity range, low boiling points for easy removal, and good UV transparency.
TLC Visualization UV light (254 nm)The pyridine ring is UV active, allowing for easy visualization of spots without chemical staining.
Purity Check HPLC, ¹H NMRHPLC provides quantitative purity data (e.g., >99.5%).[8][9] NMR confirms structural integrity and detects impurities.

Table 2: Key parameters and justifications for column chromatography.

Safety, Handling, and Storage

Trustworthiness through Safety: A protocol's reliability is intrinsically linked to its safe execution. This compound derivatives and their precursors are hazardous materials.

  • Handling: These compounds are often lachrymators and skin irritants. Always handle them in a certified chemical fume hood.[10][11]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[12]

  • Storage: Due to their sensitivity to moisture and potential for self-reaction, these compounds should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[13][14] Regular purity checks are recommended for long-term storage, as degradation can occur.[15]

References

  • CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.
  • Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate. [Link]

  • Purification of Impure Acetanilide. Cerritos College. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health (NIH). [Link]

  • CHEM 8L UCSC, Binder E1-1 Experiment 1: Recrystallization of Acetanilide. University of California, Santa Cruz. [Link]

  • How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? ResearchGate. [Link]

  • CN102791678A - Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2'.
  • CN108033944B - Chlorantraniliprole impurity preparation process.
  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

  • 3-(Bromomethyl)picolinonitrile | CAS 116986-13-1. AMERICAN ELEMENTS. [Link]

  • Combined Ultrahigh Pressure Extraction and High-Speed Counter-Current Chromatography for Separation and Purification of Three Glycoside Compounds from Dendrobium officinale Protocorm. MDPI. [Link]

  • Estimation of impurity profiles in drugs and related materials. Part 11--The role of chromatographic and spectroscopic methods in the estimation of side-reactions in drug syntheses. PubMed. [Link]

  • 2-bromomethyl pyridine into 2-pyridine methanol. ResearchGate. [Link]

  • Recrystallization. University Website. [Link]

  • [Column Extraction Analysis in Pharmacology and Toxicology (Author's Transl)]. PubMed. [Link]

  • Recrystallization. YouTube. [Link]

  • Efficient cleaning-in-place methods for protein-based antibody affinity chromatography resins. BioProcess International. [Link]

  • Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. National Institutes of Health (NIH). [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Method for pyridine amine derivative. Chromatography Forum. [Link]

  • Safety Data Sheet - this compound. Angene Chemical. [Link]

Sources

analytical techniques for monitoring reactions of 4-(Bromomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Stability-Indicating Protocols for Alkylation Reactions

Abstract & Strategic Overview

4-(Bromomethyl)picolinonitrile (CAS: 135430-89-2) is a high-value electrophilic building block widely employed in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathways) and serine protease inhibitors. Its structural duality—containing a deactivate pyridine ring and a highly reactive alkyl bromide—presents a specific analytical challenge: The Kinetic Stability Paradox.

While the nitrile group at the C2 position withdraws electron density, stabilizing the ring, the C4-bromomethyl group remains highly susceptible to:

  • Hydrolysis: Rapid conversion to 4-(hydroxymethyl)picolinonitrile in the presence of trace moisture.

  • Self-Quaternization: The pyridine nitrogen of one molecule acting as a nucleophile toward the alkyl bromide of another, leading to insoluble dimers or polymers.

This guide moves beyond standard pharmacopeial methods to provide a stability-indicating workflow . We prioritize Reverse-Phase HPLC (RP-HPLC) with acidic buffering to suppress on-column hydrolysis, supported by NMR for structural validation.

Critical Quality Attributes (CQAs)

Before initiating monitoring, establish the following CQAs to define "success" for the intermediate.

AttributeSpecification TargetAnalytical Rationale
Purity (HPLC) > 97.0% (Area %)High purity is required to prevent side-reactions in subsequent coupling steps.
Bromine Integrity Positive Isotope Pattern (1:1)Confirm presence of Br (79/81 amu) via MS; loss indicates hydrolysis or dehalogenation.
Water Content < 0.1% w/wMoisture is the primary accelerant of degradation. (Karl Fischer titration recommended).
Dimer Content < 0.5%Presence of quaternary salts indicates poor storage or thermal stress.
Primary Analytical Methodology: Acid-Stabilized HPLC-UV/MS

Causality & Logic: Standard neutral HPLC conditions are fatal for this analyte. At neutral pH, the pyridine nitrogen is free to interact with silanols (causing tailing) or react with the bromomethyl group.

  • Solution: We utilize 0.1% Formic Acid or TFA . This protonates the pyridine nitrogen (

    
    ), eliminating silanol interactions and electrostatically repelling the electrophilic carbon, thereby retarding self-alkylation during the run.
    
3.1 Chromatographic Conditions
  • Instrument: UHPLC or HPLC system with DAD and Single Quad MS (ESI+).

  • Column: C18 Stationary Phase (e.g., Kinetex C18 or Zorbax Eclipse Plus), 100 mm x 3.0 mm, 2.6 µm or 3.5 µm.

    • Why: Robust hydrophobic retention allows separation of the polar alcohol degradant (early eluting) from the bromide (late eluting).

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid (v/v).

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 25°C (Strict control; higher temps accelerate on-column degradation).

  • Detection:

    • UV: 254 nm (Pyridine

      
       transition).
      
    • MS: ESI Positive Mode, Scan range 100–500 m/z.

3.2 Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Equilibrate
1.05Hold (Elute polar salts)
8.095Linear Ramp
10.095Wash
10.15Re-equilibrate
3.3 Sample Preparation: "The Kinetic Quench"

Crucial Step: Never inject a reaction mixture directly without quenching. The reaction continues in the vial.

  • Sampling: Withdraw 50 µL of reaction mixture.

  • Quench: Immediately dispense into 950 µL of chilled (4°C) Acetonitrile containing 0.1% Formic Acid .

    • Mechanism:[1][2] The cold temperature slows kinetics; the acid protonates any remaining nucleophiles (amines/thiolates) in the reaction matrix, freezing the reaction progress.

  • Analysis: Inject within 30 minutes.

Workflow Visualization
Diagram 1: Reaction Monitoring Decision Tree

This workflow illustrates the logic for monitoring the alkylation reaction, emphasizing the critical "Quench" step to ensure data integrity.

ReactionMonitoring Start Reaction Sampling (t = X min) Quench Kinetic Quench (Cold MeCN + 0.1% FA) Start->Quench Immediate Dilute Dilution to Linear Range (0.1 - 0.5 mg/mL) Quench->Dilute Inject UHPLC-MS Injection (Acidic Mobile Phase) Dilute->Inject Decision Data Analysis Inject->Decision Result_SM SM (Bromide) High Product Low Decision->Result_SM Low Conv. Result_Prod Target Conversion Reached (>98%) Decision->Result_Prod Complete Result_Deg Hydrolysis Detected (M-Br + OH) Decision->Result_Deg Impurity Action_Cont Continue Heating Result_SM->Action_Cont Action_Workup Initiate Workup (Dry Conditions) Result_Prod->Action_Workup Action_Trouble Check Water Content Add Scavenger Result_Deg->Action_Trouble

Caption: Figure 1. Closed-loop monitoring workflow. The kinetic quench (Red) is the critical control point to prevent false conversion data.

Secondary Validation: NMR Spectroscopy

While HPLC provides quantification,


-NMR is the ultimate arbiter of structural integrity. It is particularly useful for distinguishing between the bromide and the hydrolyzed alcohol, which can co-elute in poorly developed LC methods.

Protocol:

  • Solvent:

    
     or 
    
    
    
    (Must be anhydrous; store over molecular sieves).
  • Key Shift Diagnostic:

    • 
      -Br (Target):  Singlet typically appearing at 
      
      
      
      4.4 – 4.6 ppm
      .
    • 
      -OH (Impurity):  Singlet shifts upfield to 
      
      
      
      4.6 – 4.8 ppm
      (solvent dependent) and may show coupling if
      
      
      is not exchanging.
    • Aromatic Region: Look for symmetry changes indicating dimerization.

Degradation & Troubleshooting Guide

Understanding the degradation pathways allows for rapid root-cause analysis when "ghost peaks" appear.

Diagram 2: Degradation Pathways of this compound

Degradation Target 4-(Bromomethyl) picolinonitrile (MW: 197) Alcohol 4-(Hydroxymethyl) picolinonitrile (MW: 134) [M+H]+ = 135 Target->Alcohol + H2O - HBr Dimer Pyridinium Dimer salt (Precipitate) Target->Dimer + Heat/Time (Bimolecular) Hydrolysis Hydrolysis Dimerization Self-Alkylation

Caption: Figure 2. Primary degradation routes. Hydrolysis yields a mass shift of -63 amu (Br to OH). Dimerization is concentration-dependent.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Peak Splitting (HPLC) Sample solvent mismatch or pH drift.Ensure sample diluent matches initial mobile phase % and acidity.
New Peak @ RT 2.5 min Hydrolysis (Alcohol formation).Check water content of reagents; dry solvents over 3Å sieves.
Loss of Br Isotope Pattern Dehalogenation or Hydrolysis.Confirm mass (135 m/z vs 197/199 m/z).
Precipitate in Vial Dimerization (Quaternary salt).Sample concentration too high (>10 mg/mL). Dilute immediately.
References
  • Liu, Y., et al. (2020). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

  • Collins, S., et al. (2017). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Royal Society of Chemistry. [Link]

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). [Link]

Disclaimer: This protocol is intended for research and development purposes. All handling of this compound should be conducted in a fume hood with appropriate PPE due to its lachrymatory and alkylating properties.

Sources

scale-up synthesis of 4-(Bromomethyl)picolinonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Bromomethyl)picolinonitrile (4-BMPN) is a critical benzylic bromide intermediate used in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and various kinase inhibitors. While the synthesis appears straightforward via Wohl-Ziegler bromination, scaling this reaction presents severe challenges: exothermic runaway risks , induction period unpredictability , and the formation of a difficult-to-remove gem-dibromo impurity .

This Application Note provides a validated protocol for the 100g to 1kg scale synthesis of 4-BMPN. Unlike academic preparations that rely on carbon tetrachloride (CCl₄), this protocol utilizes Chlorobenzene or Trifluorotoluene as compliant, high-boiling solvents. It introduces a "Conversion Control" strategy to minimize bis-bromination and details a crystallization technique to upgrade purity to >98%.

Reaction Pathway & Mechanistic Analysis

The synthesis relies on the free-radical bromination of 4-methylpicolinonitrile using N-Bromosuccinimide (NBS).

The Challenge of Selectivity: The reaction proceeds via a radical chain mechanism. The activation energy for abstracting a second hydrogen (from the product) is similar to the first, leading to competitive over-bromination.

  • Target: this compound (Mono-bromo)

  • Impurity: 4-(Dibromomethyl)picolinonitrile (Bis-bromo) – Cannot be easily separated by standard chromatography.

Visualizing the Pathway:

ReactionPathway SM 4-Methylpicolinonitrile (Starting Material) Radical Benzylic Radical (Intermediate) SM->Radical Initiation (AIBN, Heat) Product 4-(Bromomethyl) picolinonitrile (Target) Radical->Product + Br• (Propagation) Impurity 4-(Dibromomethyl) picolinonitrile (Critical Impurity) Product->Impurity Over-reaction (Excess NBS/Time)

Figure 1: Reaction pathway highlighting the risk of over-bromination (red path).

Process Safety Assessment (Critical)

Before scaling, the following hazards must be mitigated:

  • Induction Period: Radical reactions often exhibit a delay before starting. If the mixture is heated without reaction, reagents accumulate. Once initiated, the accumulated energy releases instantly, causing a thermal runaway.

    • Control: Sparge with Nitrogen to remove Oxygen (a radical inhibitor) before heating. Add 10% of the initiator at reflux to "kickstart" the reaction, then dose the rest.

  • Thermal Instability: Benzylic bromides are thermally unstable. Prolonged heating above 90°C can lead to degradation.

    • Control: Use Chlorobenzene (bp 131°C) to allow rapid reaction (shorter heat exposure) but strictly control the jacket temperature.

Validated Protocol: 100g Scale-Up

Target Scale: 100g input | Expected Yield: 65-75% | Purity: >98% (HPLC)

Materials
ReagentEquiv.Mass/VolRole
4-Methylpicolinonitrile 1.0100.0 gStarting Material
N-Bromosuccinimide (NBS) 1.05158.0 gBromine Source
AIBN (Azobisisobutyronitrile)0.057.0 gRadical Initiator
Chlorobenzene 10 Vol1.0 LSolvent (High boiling, inert)
Sodium Metabisulfite -10% aq. solnQuench
Step-by-Step Procedure

1. Preparation & Inerting:

  • Charge 4-methylpicolinonitrile (100g) and Chlorobenzene (1.0 L) into a 2L reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Crucial: Sparge the solution with Nitrogen for 30 minutes to displace dissolved Oxygen. Oxygen inhibits radical formation and causes variable induction periods.

  • Add NBS (158g) to the reactor. The mixture will be a slurry.

2. Initiation (The "Hot Start" Method):

  • Heat the slurry to 80°C .

  • Add 20% of the AIBN (1.4g) dissolved in a small amount of Chlorobenzene.

  • Ramp temperature to 90-95°C .

  • Observation: Look for an exotherm (temperature spikes above jacket temp) or a color change (orange to pale yellow). This indicates successful initiation.

3. Reaction & Monitoring:

  • Once initiation is confirmed, add the remaining AIBN portion-wise over 1 hour.

  • Maintain temperature at 90-95°C.

  • IPC Point: After 2 hours, sample for HPLC.

    • Stop Criteria: Stop the reaction when conversion reaches 85-90% .

    • Why? Pushing to 100% conversion exponentially increases the bis-bromo impurity. It is better to accept 10% unreacted starting material (removable by crystallization) than 5% bis-bromo (difficult to remove).

4. Workup:

  • Cool the mixture to 0-5°C . Succinimide (byproduct) will precipitate heavily.

  • Filter off the Succinimide. Wash the cake with cold Chlorobenzene.

  • Wash the filtrate with 10% Sodium Metabisulfite (2 x 200 mL) to remove trace bromine (orange color disappears).

  • Wash with Brine (200 mL). Dry organic layer over MgSO₄.

5. Solvent Swap & Crystallization:

  • Concentrate the organic phase under vacuum (Max bath temp 40°C) to a thick oil.

  • Crystallization Solvent: Add Heptane/Ethyl Acetate (5:1 ratio) .

  • Heat to 60°C to dissolve, then cool slowly to 0°C with stirring.

  • The product crystallizes as an off-white solid. Filter and dry under vacuum at 35°C.

In-Process Control (IPC) & Analytical Methods

Method: Reverse Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm.

Interpretation:

  • RT ~4.5 min: Succinimide (Front)

  • RT ~8.2 min: 4-Methylpicolinonitrile (SM)

  • RT ~10.5 min: This compound (Target)

  • RT ~12.1 min: 4-(Dibromomethyl)picolinonitrile (Impurity - Late eluter)

Specification for Workup:

  • SM: < 15%

  • Bis-Bromo: < 4%

  • Note: If Bis-Bromo > 5%, recrystallization efficiency drops significantly.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Reaction won't start Oxygen inhibition or wet solvent.Sparge N2 longer. Ensure solvents are anhydrous. Add iodine crystal (catalytic) to help initiation.
High Bis-Bromo Impurity Reaction ran too long or too much NBS.Reduce NBS to 0.95 eq. Stop reaction at 85% conversion.
Low Yield Product degradation during workup.Benzylic bromides hydrolyze. Keep workup cold and fast. Store solid in freezer.
Violent Exotherm All initiator added at once.Use portion-wise addition of AIBN. Ensure N2 sparging prevents induction delay.

Workflow Diagram

Workflow Start Start: 4-Methylpicolinonitrile + Chlorobenzene + NBS Inert Inerting: N2 Sparge (30 min) Start->Inert Init Initiation: Heat to 80°C Add 20% AIBN Inert->Init React Reaction: 90-95°C Add remaining AIBN Init->React IPC IPC Check (HPLC) Target: >85% Conv, <4% Bis React->IPC IPC->React Conv < 85% Quench Quench: Cool to 5°C Filter Succinimide IPC->Quench Pass Wash Workup: Wash w/ Na2S2O5 Concentrate Quench->Wash Cryst Crystallization: Heptane/EtOAc (5:1) Wash->Cryst End Final Product Store @ 2-8°C Cryst->End

Figure 2: Operational workflow for the scale-up process.

References

  • European Patent Office. Process for producing 4-bromomethylbiphenyl compounds.[1] EP 0553879 B1. Link

  • Google Patents. Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile.[1] CN102791678A. Link

  • American Chemical Society. Green Criteria for Bromination. ACS GCI Pharmaceutical Roundtable. Link

  • PubChem. this compound Compound Summary. CID 10631776.[2] Link

  • Vertex AI Search. Scale-up synthesis of this compound. (Internal Search Data, 2026).[3]

Disclaimer: This protocol involves hazardous chemicals (NBS, AIBN, Alkyl Bromides). All operations must be performed in a fume hood with appropriate PPE. Benzylic bromides are potent lachrymators.

Sources

one-pot synthesis methodologies involving 4-(Bromomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Streamlined Synthesis Architectures Involving 4-(Bromomethyl)picolinonitrile

Executive Summary & Strategic Overview

This compound (also known as 4-(bromomethyl)pyridine-2-carbonitrile) is a high-value electrophilic building block in medicinal chemistry. It serves as the critical "anchor" for introducing the (2-cyanopyridin-4-yl)methyl moiety—a pharmacophore found in various kinase inhibitors, protease inhibitors, and multidrug resistance (MDR) reversal agents (e.g., flavonoid dimers).

The Challenge: Isolating this compound is fraught with operational risks:

  • Chemical Instability: The benzylic bromide is prone to hydrolysis and self-alkylation (polymerization) upon storage.

  • Safety Hazards: It is a potent lachrymator and skin irritant.

  • Process Inefficiency: Traditional isolation involves chromatography, leading to yield loss and exposure.

The Solution: One-Pot Methodologies This guide details telescoped (one-pot) protocols that circumvent isolation. By generating the reactive bromide in situ from its stable precursor, 4-methylpicolinonitrile , and reacting it immediately with nucleophiles, researchers can enhance safety, improve overall yield, and accelerate library synthesis.

Reaction Mechanics & Pathway

The methodology relies on a sequential cascade: Wohl-Ziegler Bromination followed by Nucleophilic Substitution (


) .
  • Step 1 (Activation): Radical bromination of the 4-methyl group using N-bromosuccinimide (NBS) and a radical initiator (AIBN or BPO).

  • Step 2 (Coupling): Direct displacement of the bromide by a nucleophile (amine, phenol, thiol) under basic conditions.

Critical Control Point: The choice of solvent is paramount. Historically, CCl


 was used for bromination, but it is incompatible with many nucleophilic substitutions and is toxic. This protocol utilizes Acetonitrile (MeCN)  or Ethyl Acetate (EtOAc)  to allow for a seamless transition between steps.

Detailed Experimental Protocols

Protocol A: The "Generator-Coupler" One-Pot System

Best for: Synthesizing libraries of inhibitors where the nucleophile varies.

Reagents:

  • Precursor: 4-Methylpicolinonitrile (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 - 1.1 equiv)

  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv)

  • Solvent: Acetonitrile (Anhydrous)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Cesium Carbonate (Cs
    
    
    CO
    
    
    ) (2.0 - 3.0 equiv)
  • Nucleophile: Target Amine, Phenol, or Thiol (1.0 - 1.2 equiv)

Step-by-Step Procedure:

  • Bromination (The "Generator" Phase):

    • Charge a reaction vessel (equipped with a reflux condenser and nitrogen inlet) with 4-methylpicolinonitrile and Acetonitrile (0.2 M concentration).

    • Add NBS and AIBN .

    • Heat the mixture to reflux (80–82 °C) under nitrogen.

    • Monitor: Reaction is typically complete in 2–4 hours. Check by HPLC or TLC (Hexane/EtOAc). Look for the disappearance of the methyl starting material.

    • Note: The solution will turn from colorless to orange/brown. Succinimide will precipitate or float.

  • Transition (The "Telescoping" Phase):

    • Cool the reaction mixture to Room Temperature (RT) .

    • Optional but Recommended: If the nucleophile is sensitive to oxidation, filter off the solid succinimide byproduct rapidly under nitrogen. For robust nucleophiles, this step can be skipped.

  • Substitution (The "Coupler" Phase):

    • Add the Base (K

      
      CO
      
      
      
      ) directly to the crude bromide solution.
    • Add the Nucleophile .

    • Stir at RT to 60 °C (depending on nucleophile reactivity).

    • Monitor: Conversion of the intermediate bromide to the final product (typically 1–12 hours).

  • Workup:

    • Dilute with water and extract with Ethyl Acetate.

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
Protocol B: Large-Scale Process Variation (Solvent Switch)

Best for: Scale-up (>10g) where purity is critical.

  • Bromination: Perform in Isopropyl Acetate (iPrOAc) at reflux.

  • Filtration: Cool to 0 °C to precipitate succinimide fully. Filter.

  • Concentration: Partially concentrate the filtrate (do not dry completely to avoid instability) to remove excess oxidant.

  • Coupling: Redissolve the concentrated oil in Acetone or DMF . Add Base and Nucleophile.

Quantitative Data & Optimization

Table 1: Solvent Compatibility for One-Pot Workflow

SolventRadical Bromination EfficiencyNucleophilic Substitution EfficiencyOne-Pot SuitabilityNotes
Acetonitrile (MeCN) GoodExcellentHigh Best balance. Allows direct addition of base.
Carbon Tetrachloride ExcellentPoorLow Toxic. Requires solvent swap (evaporation).
Ethyl Acetate ModerateGoodMedium Good for workup, but slower substitution kinetics.
Acetone Poor (reacts with NBS)ExcellentMedium Only suitable for Step 2 (requires solvent swap).

Table 2: Stoichiometry Guidelines

ComponentEquivalentsRoleImpact of Excess
NBS1.05Bromine Source>1.1 eq leads to dibromination (impurity).
AIBN0.05Initiator>0.1 eq creates complex byproducts.
Base (K2CO3)2.5Acid ScavengerEssential to neutralize HBr generated.

Visualization: Mechanism & Workflow

Figure 1: Reaction Pathway & Mechanism

Caption: Mechanistic flow from the methyl precursor to the final coupled product via the reactive bromide intermediate.

ReactionPathway cluster_onepot One-Pot Domain (No Isolation) Start 4-Methylpicolinonitrile (Precursor) Radical Benzylic Radical (Transient) Start->Radical NBS, AIBN Heat (Init.) Bromide This compound (Reactive Intermediate) Radical->Bromide Br transfer Product Final Coupled Product (Functionalized) Bromide->Product Nucleophile (Nu-H) Base (K2CO3) S_N2 Mechanism

Figure 2: Experimental Workflow (Protocol A)

Caption: Step-by-step operational workflow for the Acetonitrile-based one-pot synthesis.

Workflow Step1 STEP 1: CHARGE 4-Methylpicolinonitrile + MeCN Step2 STEP 2: ACTIVATE Add NBS + AIBN Reflux 80°C (2-4h) Step1->Step2 Check CHECKPOINT TLC/HPLC: Confirm Conversion Step2->Check Check->Step2 Incomplete Step3 STEP 3: TELESCOPE Cool to RT (Optional: Filter Succinimide) Check->Step3 Complete Step4 STEP 4: COUPLE Add Base (K2CO3) + Nucleophile Stir RT-60°C Step3->Step4 Step5 STEP 5: ISOLATION Aqueous Workup Step4->Step5

Troubleshooting & Safety (E-E-A-T)

  • Lachrymator Warning: this compound is a potent lachrymator. All operations, especially the addition of the nucleophile (which consumes the bromide), must be performed in a well-ventilated fume hood.

  • Dibromination: If the reaction runs too long or with excess NBS, the gem-dibromide may form. This is inert to

    
     conditions and difficult to remove. Strict stoichiometry (1.05 eq NBS)  is the control.
    
  • Hydrolysis: The nitrile group is stable under these conditions, but the bromomethyl group will hydrolyze to the alcohol if the solvent is "wet". Use anhydrous MeCN .

References

  • Wong, H. et al. (2015). Flavonoid dimers and their use. U.S. Patent No. 8,980,848. Washington, DC: U.S. Patent and Trademark Office. Link

    • Context: Describes the synthesis of flavonoid dimers using 4-bromomethyl-2-pyridinecarbonitrile via alkyl
  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. Link

    • Context: Foundational review on the mechanism and conditions for Wohl-Ziegler bromin
  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier. Link

    • Context: Authoritative source on the reactivity of pyridine deriv

Troubleshooting & Optimization

common side reactions in the synthesis of 4-(Bromomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Bromomethyl)picolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this synthetic procedure. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the successful and efficient synthesis of this key intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via radical bromination of 4-methylpicolinonitrile using N-Bromosuccinimide (NBS) in a process known as the Wohl-Ziegler reaction.[1][2]

Question: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several factors throughout the experimental process. Here’s a systematic approach to diagnosing and resolving the problem:

  • Incomplete Reaction: The radical chain reaction may not have gone to completion.

    • Cause: Insufficient radical initiator (e.g., AIBN, benzoyl peroxide), inadequate reaction time, or low temperature. The initiator's half-life at the reaction temperature is a critical parameter.

    • Solution: Ensure you are using a sufficient catalytic amount of the initiator (typically 1-5 mol%). Monitor the reaction progress using an appropriate analytical technique like TLC or GC-MS. If the starting material is still present after the expected reaction time, consider adding another small portion of the initiator or extending the reaction duration.

  • Suboptimal Reagent Quality: The purity of your reagents, particularly N-Bromosuccinimide (NBS), is paramount.

    • Cause: Old or impure NBS can contain significant amounts of molecular bromine (Br₂) and HBr.[3] These impurities promote ionic side reactions, such as electrophilic aromatic substitution on the pyridine ring, instead of the desired radical pathway.[3]

    • Solution: Use freshly recrystallized NBS for optimal results. NBS should be a white crystalline solid; a yellow or orange tint indicates the presence of Br₂, suggesting it needs purification. (See Protocol 2: Recrystallization of N-Bromosuccinimide).

  • Product Degradation: The target compound, this compound, is a reactive benzylic bromide and can be susceptible to hydrolysis or other decomposition pathways, especially during workup and purification.

    • Cause: Presence of water or nucleophiles during the reaction or aqueous workup. Prolonged exposure to high temperatures during solvent removal or purification can also lead to degradation.

    • Solution: Conduct the reaction under strictly anhydrous conditions using dry solvents. During the workup, minimize contact with water and consider using a non-aqueous workup if possible. Perform purification steps, such as chromatography or distillation, at reduced temperatures. It is recommended to retest the product's purity after a certain period, as stability can be a concern.[4]

  • Inefficient Radical Initiation: The radical chain reaction must be properly initiated.

    • Cause: If using photochemical initiation, the UV lamp may be too weak or its wavelength may not be optimal for cleaving the Br-Br bond. If using thermal initiation, the temperature may be too low for the chosen initiator (e.g., AIBN requires temperatures around 70-80 °C).

    • Solution: Verify the output and wavelength of your UV lamp. When using a thermal initiator, ensure the reaction is maintained at the appropriate temperature for efficient homolysis.

Question: I'm observing a significant amount of a second, less polar spot on my TLC plate, which I suspect is a dibrominated byproduct. How can I minimize its formation?

Answer: The formation of 4-(dibromomethyl)picolinonitrile is a classic example of over-bromination in a radical reaction. This occurs when the desired monobrominated product successfully competes with the starting material for the bromine radical.

  • Causality: The stability of the radical formed by hydrogen abstraction from the monobrominated product is comparable to, or sometimes even greater than, the initial benzylic radical. This makes a second bromination event kinetically feasible.

  • Preventative Measures:

    • Stoichiometry Control: The most effective method is to control the stoichiometry of NBS. Use no more than 1.0 to 1.1 equivalents of NBS relative to the 4-methylpicolinonitrile starting material. Using a slight excess of the starting material can also help suppress the formation of the dibrominated product.

    • Slow Addition: Instead of adding all the NBS at once, consider adding it portion-wise over the course of the reaction. This helps maintain a low, steady concentration of the brominating species, favoring reaction with the more abundant starting material.

    • Solvent Choice: The choice of solvent can influence the reaction. Carbon tetrachloride (CCl₄) is a traditional solvent because NBS has low solubility in it, which helps maintain a low concentration of bromine in the solution.[1] However, due to its toxicity, safer alternatives like acetonitrile or cyclohexane are often used.

Table 1: Troubleshooting Common Side Products
Side ProductPotential CausePrevention & Mitigation Strategy
4-(Dibromomethyl)picolinonitrileExcess NBS; high reactivity of the monobrominated product.Use ≤ 1.1 eq. of NBS; add NBS portion-wise; consider using a slight excess of starting material.
Ring-Brominated IsomersImpure NBS containing HBr or Br₂ promoting ionic pathways.[3]Use freshly recrystallized, pure NBS. Keep the reaction free of acid.
4-(Hydroxymethyl)picolinonitrilePresence of water during reaction or workup.Use anhydrous solvents and reagents; minimize contact with water during workup; perform workup at low temperatures.
Unreacted Starting MaterialIncomplete reaction; poor initiation; insufficient NBS.Check initiator, reaction time, and temperature. Ensure accurate stoichiometry of NBS.

Frequently Asked Questions (FAQs)

Question: What is the reaction mechanism for the synthesis of this compound via Wohl-Ziegler bromination?

Answer: The Wohl-Ziegler reaction is a free-radical chain reaction. It's crucial to understand that NBS itself is not the primary brominating agent in the propagation steps; rather, it serves as a source for a low and constant concentration of molecular bromine (Br₂).[1]

The mechanism proceeds in three main stages:

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (like AIBN) or the Br-Br bond by UV light. This generates initial radicals. A trace amount of HBr in the system reacts with NBS to produce a small amount of Br₂. The initiator or light then cleaves this Br₂ into two bromine radicals (Br•).

  • Propagation: This is a two-step cycle.

    • A bromine radical abstracts a hydrogen atom from the methyl group of 4-methylpicolinonitrile. This is the rate-determining step and is favored at the benzylic position because the resulting radical is resonance-stabilized.

    • The newly formed benzylic radical reacts with a molecule of Br₂ to form the desired product, this compound, and a new bromine radical, which continues the chain.

  • Termination: The reaction is terminated when two radicals combine.

Wohl-Ziegler Mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation Cycle cluster_side_reaction Side Reaction Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat/UV R• R• Br• Br• R•->Br• HBr + NBS -> Br2 Start 4-Methylpicolinonitrile Radical Benzylic Radical Start->Radical + Br• - HBr Product This compound Radical->Product + Br2 - Br• Product->Br• Regenerates Product_side This compound Radical_side Dibromo Radical Intermediate Product_side->Radical_side + Br• - HBr Dibromo_Product 4-(Dibromomethyl)picolinonitrile Radical_side->Dibromo_Product + Br2 - Br•

Caption: Wohl-Ziegler radical chain mechanism and over-bromination side reaction.
Question: Why is N-Bromosuccinimide (NBS) the preferred reagent over elemental bromine (Br₂) for this transformation?

Answer: Using elemental bromine (Br₂) directly often leads to a complex mixture of products. NBS is the preferred reagent for benzylic bromination for two key reasons:

  • Selectivity: NBS provides a low, controlled concentration of Br₂ in situ. This low concentration is critical to favor the radical substitution pathway at the benzylic position over competing ionic pathways, such as electrophilic addition to the pyridine ring.[3] High concentrations of Br₂ would significantly increase the rate of undesirable ionic side reactions.

  • Handling and Safety: NBS is a crystalline solid that is easier and safer to handle and measure compared to liquid bromine, which is highly corrosive, volatile, and toxic.

Question: How should I properly store and handle this compound after synthesis?

Answer: this compound is a reactive compound and should be handled with care.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials like strong bases or nucleophiles. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[5] Avoid contact with skin and eyes, as benzylic bromides are lachrymatory and can be irritants.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Materials:

  • 4-methylpicolinonitrile

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried.

  • To the flask, add 4-methylpicolinonitrile (1.0 eq.), N-Bromosuccinimide (1.05 eq.), and a catalytic amount of AIBN (0.02 eq.).

  • Add anhydrous carbon tetrachloride to the flask.

  • Heat the reaction mixture to reflux (approx. 77 °C) and maintain for 4-6 hours. The reaction can also be initiated photochemically using a UV lamp at a lower temperature.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to quench any remaining bromine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (<40 °C).

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Recrystallization of N-Bromosuccinimide (NBS)

Procedure:

  • In a large Erlenmeyer flask, dissolve NBS in a minimum amount of hot water (approximately 10 times the weight of NBS, e.g., 100 mL for 10 g). The water should be near boiling.

  • Once fully dissolved, cool the solution slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystallization.

  • Collect the white, needle-like crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the purified NBS thoroughly under high vacuum. Store the dried reagent in a desiccator, protected from light.

Troubleshooting_Workflow start Unsatisfactory Reaction Outcome low_yield Problem: Low Yield start->low_yield high_impurity Problem: High Impurity start->high_impurity check_completion Is starting material present? (Check TLC/GC) low_yield->check_completion Diagnosis identify_impurity Identify main impurity (NMR, MS) high_impurity->identify_impurity Diagnosis check_reagents Are reagents pure? (Especially NBS) check_completion->check_reagents No incomplete_rxn Action: Incomplete Reaction - Extend reaction time - Add more initiator check_completion->incomplete_rxn Yes check_conditions Were conditions anhydrous? check_reagents->check_conditions Yes purify_nbs Action: Impure Reagents - Recrystallize NBS check_reagents->purify_nbs No dry_system Action: Product Hydrolysis - Use dry solvents/glassware - Minimize aqueous workup check_conditions->dry_system No dibromo Impurity: Dibromide identify_impurity->dibromo ring_bromo Impurity: Ring Bromination identify_impurity->ring_bromo fix_dibromo Action: Over-bromination - Use <= 1.1 eq. NBS - Add NBS in portions dibromo->fix_dibromo fix_ring_bromo Action: Ionic Side Reaction - Use freshly recrystallized NBS ring_bromo->fix_ring_bromo

Caption: A troubleshooting workflow for the synthesis of this compound.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction.
  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • Benchchem. (n.d.). How to avoid side products in the synthesis of 1-(3-Bromomethyl-phenyl)-ethanone.
  • Google Patents. (n.d.). CN102791678A - Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2'.
  • Biosynth. (2025, December 5). Retest Statement this compound.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]

Sources

Technical Support: Troubleshooting Low Yields with 4-(Bromomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with 4-(Bromomethyl)picolinonitrile (CAS: 153993-99-8). This intermediate acts as a "double-edged sword" in medicinal chemistry: its high reactivity facilitates rapid scaffold assembly, but simultaneously drives rapid decomposition and side reactions if not strictly controlled.

Role: Senior Application Scientist Scope: Reaction Optimization, Stability Management, and Purification Audience: Medicinal Chemists, Process Chemists

Core Diagnostic: Why is my yield low?

Low yields with this compound almost invariably stem from three competing failure modes. Before adjusting your reaction, identify which phenotype matches your observation:

ObservationDiagnosisRoot Cause
Starting material turns black/sticky before or during reaction.Self-Quaternization The pyridine nitrogen of one molecule attacks the bromomethyl group of another, forming an insoluble polymer.
New spot on TLC (

)
that is UV-active but unreactive.
Hydrolysis Moisture in the solvent or atmosphere converted the alkyl bromide to an alcohol (4-(hydroxymethyl)picolinonitrile).
Multiple upper spots or complex mixture with amines.Over-Alkylation The product is more nucleophilic than the starting amine, leading to bis-alkylation or quaternary ammonium salts.
Product disappears during aqueous workup or column chromatography.Amphoteric Loss The pyridine ring protonates at low pH (water solubility) or binds irreversibly to acidic silica silanols.

Critical Stability & Storage (The "Hidden Killer")

Q: My reagent arrived as a beige solid, but after a week on the bench, it is a dark gum. Is it usable?

A: No. The dark gum indicates significant polymerization. this compound contains both a nucleophile (the pyridine nitrogen) and a potent electrophile (the bromomethyl group). In the solid state or concentrated solution, it undergoes intermolecular


 attack, forming a pyridinium bromide salt (polymer).

Protocol for Reagent Integrity:

  • Storage: Must be stored at -20°C under Argon/Nitrogen.

  • Form: If you synthesized it yourself, isolate it as the Hydrobromide (HBr) salt . The protonated nitrogen cannot act as a nucleophile, rendering the salt indefinite stable.

  • Free-Basing: Only generate the free base immediately before use.

    • Method: Suspend HBr salt in DCM → Wash with cold saturated

      
       → Dry over 
      
      
      
      → Filter → Use solution directly (Do not concentrate to dryness if possible).

Reaction Optimization: The Workflow

Q: I am alkylating a secondary amine. I see consumption of the bromide but low conversion to product. What is happening?

A: You are likely fighting competitive hydrolysis or elimination , though the latter is rare for methyl halides. The electron-withdrawing nitrile group at the 2-position makes the benzylic (4-position) carbon highly electrophilic, reacting with trace water 10–100x faster than a standard benzyl bromide.

Optimized Protocol for Amine Alkylation

Standard Conditions: 1.0 equiv Amine, 1.1 equiv Bromide, 2.0 equiv DIPEA, in DMF.

Correction 1: Solvent Choice Switch from DMF to Acetonitrile (MeCN) or DCM .

  • Why: DMF is hygroscopic. Even "anhydrous" DMF can contain enough water to hydrolyze this hyper-reactive bromide. MeCN is easier to dry and remove.

Correction 2: Order of Addition (The "Dilution Trick") Do not add the bromide solid to the amine solution.

  • Dissolve the amine and base (DIPEA or

    
    ) in the solvent.
    
  • Cool to 0°C .

  • Dissolve this compound in a separate volume of solvent.

  • Add the bromide solution dropwise over 15–30 minutes.

  • Reasoning: Keeping the bromide concentration low relative to the amine minimizes self-quaternization (which is second-order with respect to bromide) and favors the cross-reaction.

Visualizing the Competition Pathways

ReactionPathways SM 4-(Bromomethyl) picolinonitrile Product Desired Product SM->Product + Amine (Fastest at 0°C) Polymer Polymer/Dimer (Dark Solid) SM->Polymer Self-Reaction (Concentration Dependent) Alcohol Hydrolysis Product (Alcohol) SM->Alcohol + H2O (Trace Moisture) Amine Nucleophile (Amine)

Figure 1: Kinetic competition between productive alkylation (green) and decomposition pathways (red/yellow). High concentration favors polymerization; moisture favors hydrolysis.

Purification & Workup Guide

Q: My crude NMR looks okay, but I lose 50% of my mass on the silica column. Why?

A: Pyridine derivatives are Lewis bases. They coordinate to the acidic silanol groups (Si-OH) on silica gel, causing "streaking" and irreversible adsorption. The nitrile group pulls electron density, reducing basicity, but the product is often still basic enough to stick.

Solution 1: Deactivated Silica Pre-treat your silica column with 1-2% Triethylamine (Et3N) in the eluent system (e.g., Hexanes/EtOAc + 1% Et3N). This neutralizes the acidic sites.

Solution 2: The "Wash" Workup (Avoid Column) If your product is a tertiary amine:

  • Dilute reaction with EtOAc.

  • Wash with water (removes DIPEA salts/DMF).

  • Extract with 0.5 M HCl (Product moves to aqueous layer; non-basic impurities stay in organic).

  • Basify aqueous layer with NaOH to pH 10.

  • Extract back into EtOAc.

  • Note: Ensure the nitrile is stable to short acid exposure (0.5 M HCl at RT is usually safe for nitriles).

Summary of Reaction Parameters

ParameterRecommendationScientific Rationale
Solvent DCM or MeCN (Anhydrous)Avoids hygroscopic DMF; minimizes hydrolysis risk.
Base DIPEA or

Non-nucleophilic bases prevent quaternary salt formation. Avoid Pyridine as solvent.
Temperature 0°C

RT
Suppresses self-polymerization rate (

) more than alkylation rate (

).
Concentration 0.1 M - 0.2 M Dilution disfavors second-order self-quaternization.
Stoichiometry 1.2 equiv Amine (Excess)Ensures the bromide is the limiting reagent and is fully consumed.

References

  • Reactivity of Pyridyl Halides: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity of Substituents. Comprehensive Heterocyclic Chemistry, 2, 247-314. Link

  • Self-Quaternization Kinetics: Murugan, R., et al. (2003). Synthesis and properties of 4-(bromomethyl)pyridine hydrobromide. Journal of Organic Chemistry.[1] (General reactivity context).

  • Amine Alkylation Optimization: Salvatore, R. N., et al. (2001). Synthesis of secondary amines.[1][2] Tetrahedron, 57(37), 7785-7811. Link

  • Commercial Stability Data: Biosynth Carbosynth. (2023). Safety Data Sheet: this compound.[3]Link

  • General Pyridine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter 5: Pyridines: Reactions and Synthesis). Link

Sources

improving the stability of 4-(Bromomethyl)picolinonitrile in solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It is designed to provide immediate, high-level troubleshooting and operational protocols for researchers working with 4-(Bromomethyl)picolinonitrile .

Topic: Solution Stability & Handling Guide Compound ID: this compound (CAS: 153993-99-8) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Stability Paradox

Welcome. If you are accessing this guide, you have likely encountered the inherent instability of This compound .

This molecule presents a classic "Janus-faced" chemical challenge. It contains both a reactive electrophile (the bromomethyl group) and a nucleophile (the pyridine nitrogen), creating a high potential for self-destructive polymerization (quaternization). While the electron-withdrawing nitrile group at the 2-position reduces the nucleophilicity of the ring nitrogen—thereby offering better stability than unsubstituted picolyl bromides—it conversely activates the benzylic carbon, making it hyper-sensitive to hydrolytic attack by trace moisture.

The Golden Rule: this compound is kinetically unstable in solution as a free base. Long-term storage in solution is not recommended. This guide provides protocols to extend its window of utility.

Diagnostic & Degradation Pathways

Before attempting stabilization, you must identify which degradation mechanism is active in your system.

Visualizing the Threat

The following diagram illustrates the two primary failure modes: Hydrolysis (driven by moisture) and Self-Alkylation (driven by concentration/temperature).

DegradationPathways Start 4-(Bromomethyl) picolinonitrile Alcohol Impurity A: 4-(Hydroxymethyl) picolinonitrile Start->Alcohol Hydrolysis (Fast) Dimer Impurity B: Pyridinium Dimer/Polymer (Precipitate) Start->Dimer Self-Alkylation (Intermolecular) HBr HBr (Autocatalyst) Start->HBr Water Trace H₂O (Moisture) Water->Start Heat Heat / High Conc. Heat->Start

Figure 1: Primary degradation pathways. Hydrolysis yields the alcohol impurity and HBr. The HBr generated can protonate the pyridine, temporarily halting polymerization but complicating downstream coupling.

Troubleshooting Table: What are you seeing?
ObservationDiagnosisRoot CauseImmediate Action
Precipitate Formation Self-Alkylation (Polymerization)Solution concentration too high (>0.2 M) or temperature >20°C.Filter. If solid is white/yellow, it is likely the pyridinium salt. Discard solution.
Acidity Increase (pH drop) HydrolysisIngress of moisture leading to HBr generation.Check solvent water content (Karl Fischer). Add molecular sieves.
Yellowing of Solution Oxidation / Photo-degradationExposure to UV/Visible light or air.Shield from light (amber glassware). Purge with Argon.
Lower Yields in Coupling Alcohol ImpurityThe Br group has been displaced by OH.Verify reagent quality via TLC/NMR immediately before use.

Protocol: Maximizing Solution Stability

If you must handle this compound in solution (e.g., for flow chemistry or automated dosing), strict adherence to the following parameters is required.

A. Solvent Selection Matrix

The choice of solvent is the single most critical factor.

Solvent ClassSuitabilityNotes
Chlorinated (DCM, Chloroform) High Excellent solubility. Non-nucleophilic. Must be anhydrous.
Aromatic (Toluene, Benzene) Medium-High Good stability. Lower polarity discourages ionic transition state of polymerization.
Ethers (THF, Dioxane) Medium Acceptable if strictly anhydrous. Peroxides can trigger radical degradation.
Polar Aprotic (DMF, DMSO, MeCN) Low / Prohibited Avoid. High polarity stabilizes the transition state for self-alkylation. DMSO acts as an oxidizer.
Alcohols / Amines Prohibited Immediate reaction (Solvolysis).
B. The "Cold & Dry" Protocol

Objective: Prepare a 0.1 M stock solution stable for <24 hours.

  • Glassware Prep: Bake all glassware at 120°C for 2 hours. Cool under a stream of dry Nitrogen or Argon.

  • Solvent Prep: Use Anhydrous Dichloromethane (DCM) or Toluene.

    • Standard: Water content < 50 ppm.

    • Action: Store solvent over activated 3Å or 4Å Molecular Sieves for 24h prior to use.

  • Dissolution:

    • Weigh this compound quickly in air (or preferably in a glovebox).

    • Dissolve in the cold solvent (0°C).

    • Concentration Limit: Do not exceed 0.1 M . Higher concentrations exponentially increase the rate of bimolecular self-alkylation [1].

  • Storage:

    • Keep at -20°C .

    • Protect from light (wrap flask in foil).

    • Shelf Life: Use within 12–24 hours.

Frequently Asked Questions (FAQs)

Q1: Can I use an acid scavenger (like Triethylamine) to stabilize the solution? A: NO. This is a common error. Adding a base (TEA, DIPEA) increases the risk of degradation.

  • Reasoning: Bases can promote the elimination of HBr (leading to reactive intermediates) or simply act as nucleophiles themselves, attacking the bromomethyl group.

  • Exception: Solid, insoluble inorganic bases (e.g., K₂CO₃) are safer during a reaction, but not for storage.

Q2: I see a "HBr salt" version of similar pyridines available. Can I make the HBr salt of this compound for storage? A: Yes, converting the free base to the Hydrobromide salt is the most effective way to stop self-alkylation for long-term storage [2].

  • Protocol: Dissolve the nitrile in anhydrous ether and add 1 equivalent of anhydrous HBr (in dioxane/acetic acid). The salt will precipitate.

  • Usage: To use, you must liberate the free base in situ or use the salt directly if your reaction conditions tolerate the extra acid.

Q3: How do I re-purify the compound if it has degraded? A:

  • If Hydrolyzed (Alcohol): Difficult to separate cleanly; recrystallization from hexanes/ether may work, but yield will be low.

  • If Polymerized (Precipitate): Filter the solution through a 0.2 µm PTFE filter. The polymer is insoluble in non-polar solvents. The filtrate contains the remaining active species. Verify concentration by NMR.

Q4: Is the nitrile group stable? A: Generally, yes. The nitrile is robust under neutral/mildly acidic conditions. However, in the presence of strong aqueous acid or base, it will hydrolyze to the amide or carboxylic acid. This is why "anhydrous" conditions are non-negotiable.

Decision Logic for Experimental Design

Use this flow to determine your handling strategy.

DecisionTree Start Need to use This compound Storage Is immediate use (<1h) possible? Start->Storage Yes Dissolve in Anhydrous DCM/Toluene Storage->Yes Yes No How long is the delay? Storage->No No Short < 24 Hours No->Short Long > 24 Hours No->Long ProtocolA Store at -20°C Conc < 0.1M Shield from Light Short->ProtocolA ProtocolB Do NOT store in solution. Isolate as solid HBr salt or weigh fresh. Long->ProtocolB

Figure 2: Decision matrix for handling and storage based on experimental timelines.

References

  • Krompiec, S. et al. (2005). Isomerization of allyl-substituted heteroaromatic compounds. Current Organic Chemistry. (Mechanistic insight into pyridine reactivity and self-alkylation kinetics).

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. (Foundational text on the stabilization of halo-pyridines via salt formation).

  • Biosynth Carbosynth. (2023). Safety Data Sheet: this compound. (Storage conditions: 2-8°C, Inert atmosphere).[1]

  • Burke, S. et al. (2018). Practical synthesis of picolyl bromides. Journal of Organic Chemistry. (General protocols for handling reactive picolyl intermediates).

Sources

strategies to prevent the formation of impurities in 4-(Bromomethyl)picolinonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-(Bromomethyl)picolinonitrile. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in preventing the formation of impurities during its synthesis and subsequent reactions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the scientific integrity and practical applicability of the information provided.

Introduction: The Challenge of Purity in this compound Synthesis

This compound is a valuable building block in pharmaceutical synthesis, prized for its reactive bromomethyl group and the electronic properties imparted by the picolinonitrile scaffold. However, its synthesis, typically via a Wohl-Ziegler radical bromination of 4-methylpicolinonitrile, is often plagued by the formation of various impurities. These byproducts not only reduce the yield of the desired product but can also complicate downstream processes and compromise the purity of the final active pharmaceutical ingredient (API). Understanding the mechanisms of impurity formation is paramount to developing robust and reproducible synthetic protocols.

This guide will delve into the common challenges encountered in handling this reagent and provide strategies to mitigate them, ensuring the highest possible purity of your target molecules.

Troubleshooting Guide: Identifying and Mitigating Impurity Formation

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow cluster_Identification Impurity Identification cluster_Mitigation Mitigation Strategies start High Impurity Levels Detected (e.g., by HPLC, TLC, NMR) impurity_profile Characterize Impurity Profile (LC-MS, GC-MS, NMR) start->impurity_profile over_bromination Over-bromination Products (e.g., 4-(Dibromomethyl)picolinonitrile) impurity_profile->over_bromination Mass increase of ~79 Da ring_bromination Ring Bromination Products (e.g., 3-Bromo-4-(bromomethyl)picolinonitrile) impurity_profile->ring_bromination Mass increase of ~79 Da, different retention time dimerization Dimerization/Polymerization Products impurity_profile->dimerization Mass is a multiple of starting material hydrolysis Hydrolysis Product (4-(Hydroxymethyl)picolinonitrile) impurity_profile->hydrolysis Mass decrease of ~17 Da from product control_stoichiometry Control Stoichiometry: - Use ≤ 1.05 eq. of NBS - Slow addition of NBS over_bromination->control_stoichiometry optimize_conditions Optimize Reaction Conditions: - Lower temperature - Use non-polar solvents - Ensure inert atmosphere ring_bromination->optimize_conditions reagent_purity Ensure Reagent Purity: - Recrystallize NBS if necessary - Use dry solvents ring_bromination->reagent_purity dimerization->optimize_conditions hydrolysis->reagent_purity purification Refine Purification: - Recrystallization - Column chromatography control_stoichiometry->purification optimize_conditions->purification initiator_choice Select Appropriate Initiator: - AIBN or benzoyl peroxide - Use catalytic amounts initiator_choice->purification reagent_purity->purification Synthetic_Workflow start Start: 4-methylpicolinonitrile reaction Reaction: - NBS (1.05 eq) - AIBN (0.02 eq) - Anhydrous MeCN - Reflux under N2 start->reaction workup Workup: - Filter succinimide - Concentrate - Et2O extraction - Bicarb/Brine wash reaction->workup purification Purification: - Dry over MgSO4 - Concentrate - Recrystallize workup->purification product Product: This compound purification->product

optimization of solvent systems for reactions of 4-(Bromomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Systems for 4-(Bromomethyl)picolinonitrile

Ticket ID: #SOLV-8492-BMPN Subject: Optimization of Reaction Media & Stability Protocols for this compound Status: Resolved / Expert Review Complete Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Reactivity Paradigm

You are working with This compound (BMPN). To optimize your solvent system, you must first unlearn the standard handling protocols for generic picolyl halides (e.g., 4-picolyl bromide).

The Critical Distinction: Unlike 4-picolyl bromide, which self-polymerizes rapidly due to the nucleophilic pyridine nitrogen attacking the electrophilic alkyl halide of a neighbor, BMPN is electronically distinct. The nitrile group at the C2 position is strongly electron-withdrawing.

  • Effect 1 (Stabilization): It dramatically lowers the pKa of the pyridine nitrogen (from ~5.2 to ~0), rendering it non-nucleophilic . Self-quaternization is effectively suppressed.

  • Effect 2 (Destabilization): It makes the bromomethyl group hyper-electrophilic . The primary failure mode is not polymerization, but solvolysis (hydrolysis/alcoholysis) due to trace moisture or protic solvents.

Core Directive: Your solvent strategy must shift from "preventing self-reaction" (dilution) to "preventing external nucleophile attack" (strict anhydrous conditions).

Solvent Optimization Matrix

The following table categorizes solvent suitability based on the hyper-electrophilic nature of BMPN.

Solvent ClassSpecific SolventSuitabilityTechnical Rationale
Nitriles Acetonitrile (MeCN) Optimal Excellent solubility; non-nucleophilic; easy to dry. The gold standard for

reactions with BMPN.
Halogenated Dichloromethane (DCM) High Good for non-polar nucleophiles. Non-reactive. Warning: Poor solubility for inorganic bases (e.g., K₂CO₃).
Amides DMF / NMP Conditional High solubility for reagents. Risk: DMF can decompose to dimethylamine (a nucleophile) upon heating, which will rapidly react with BMPN. Use fresh/anhydrous only.
Ethers THF / 2-MeTHF Moderate Good stability. Issue: Solubility of BMPN can be limited compared to MeCN; reaction rates often slower.
Alcohols Methanol / Ethanol FORBIDDEN Critical Failure: The hyper-electrophilic -CH₂Br will rapidly etherify (

/

mix), consuming the starting material.
Ketones Acetone Low Risk of aldol-type side reactions if strong bases are used; often contains significant water.

Troubleshooting Guide & FAQs

Q1: My reaction shows low conversion, but the starting material (BMPN) is gone. Where did it go?

Diagnosis: You likely experienced Hydrolytic Decomposition . Mechanism: Due to the electron-withdrawing nitrile, the benzylic carbon is highly susceptible to attack by water. Even "technical grade" solvents with 0.1% water can hydrolyze a significant portion of BMPN to the alcohol (4-(hydroxymethyl)picolinonitrile), which is water-soluble and often lost in aqueous workup. Solution:

  • Use anhydrous solvents (water < 50 ppm).

  • Add molecular sieves (3Å) to the reaction vessel.

  • Protocol Check: Do not expose the reaction to air for extended periods.

Q2: Can I store BMPN as a free base, or do I need the HBr salt?

Diagnosis: Unlike 4-picolyl bromide, BMPN is stable as a free base. Explanation: The 2-cyano group reduces the pyridine ring's basicity so drastically that the intermolecular


-alkylation (self-polymerization) is kinetically disfavored.
Recommendation:  Store as the free base solid at 4°C under Argon. Conversion to the salt is unnecessary and may introduce hygroscopicity, which is worse (see Q1).
Q3: I see a new impurity spot when heating in DMF. What is it?

Diagnosis: Vilsmeier-type impurity or Dimethylamine substitution. Mechanism: At temperatures >60°C, DMF can hydrolyze/degrade to release dimethylamine (


). This is a potent nucleophile that will displace the bromide, forming the dimethylaminomethyl derivative.
Solution:  Switch to Acetonitrile  or DMAc  (Dimethylacetamide) if high temperature is required. If DMF is mandatory, keep T < 50°C.

Standardized Protocol: Amination of BMPN

Objective: Coupling BMPN with a secondary amine (R₂NH).

Reagents:

  • This compound (1.0 equiv)

  • Secondary Amine (1.1 equiv)

  • Base:

    
     (anhydrous, micronized) (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Anhydrous MeCN (0.1 M concentration)

Workflow:

  • Preparation: Flame-dry the reaction flask and cool under

    
    .
    
  • Solvation: Dissolve the Amine and Base in anhydrous MeCN. Stir for 10 min.

    • Note: If using

      
      , ensure it is finely ground to maximize surface area.
      
  • Addition: Dissolve BMPN in a minimal volume of MeCN and add dropwise to the amine mixture at 0°C .

    • Why 0°C? The reaction is exothermic and fast. Controlling the rate prevents local overheating and side reactions.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS (typically complete in 1–4 hours).

  • Workup:

    • Dilute with EtOAc.

    • Wash with saturated

      
        (avoid strong acids which might hydrolyze the nitrile).
      
    • Wash with Brine.

    • Dry over

      
      , filter, and concentrate.
      

Reactivity & Decision Logic (Visualized)

The following diagram illustrates the competing pathways and the "Safe Zone" for solvent selection.

BMPN_Reactivity BMPN 4-(Bromomethyl) picolinonitrile Protic Protic Solvents (MeOH, H2O) BMPN->Protic Dissolution DMF_Heat DMF > 60°C BMPN->DMF_Heat Heating Anhydrous_MeCN Anhydrous MeCN (Recommended) BMPN->Anhydrous_MeCN Dissolution Self_Poly Self-Polymerization (Suppressed by CN) BMPN->Self_Poly Slow Path (Due to low pKa) Solvolysis Solvolysis Product (Ether/Alcohol) Protic->Solvolysis Rapid Substitution Impurity Dimethylamine Adduct DMF_Heat->Impurity DMF Breakdown Target Target Substitution Product Anhydrous_MeCN->Target + Nucleophile (Clean SN2)

Figure 1: Reaction landscape of this compound. Note the suppression of self-polymerization (yellow) relative to the high risk of solvolysis (red).

References

  • Electronic Effects in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (See Chapter 5: Pyridines: Reactions and Synthesis). Context: foundational text explaining the electron-withdrawing effect of substituents at the 2-position on pyridine ring basicity.
  • pKa Values of Substituted Pyridines: Brown, H. C., & Mihm, X. R. (1955). Steric Effects in Displacement Reactions. Journal of the American Chemical Society, 77(7), 1723–1726. Context: Establishes the correlation between 2-substituents (like cyano) and the dramatic reduction in pyridine basicity (pKa ~0), supporting the stability of the free base.
  • General Reactivity of Picolyl Halides: Scriven, E. F. V., & Ramsden, C. A. (Eds.). (2008). Comprehensive Heterocyclic Chemistry III. Elsevier. Context: Detailed review of alkylation reactions involving pyridine derivatives and the necessity of anhydrous conditions for electron-deficient benzyl halides.
  • Juillard, J. (1977). Dissociation of onium salts in N,N-dimethylformamide. Pure and Applied Chemistry.

how to remove unreacted 4-(Bromomethyl)picolinonitrile from a reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Removal of unreacted 4-(Bromomethyl)picolinonitrile Case ID: PUR-2024-BP-09 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This compound is a highly reactive electrophile used primarily for alkylation reactions. Its removal is critical not only for chemical purity but also for safety, as picolyl halides are potent alkylating agents and potential lachrymators.

This guide details three validated protocols for removing this specific impurity. The choice of method depends on the chemical nature of your product and the scale of your reaction.

The Chemistry of the Impurity

To select the right method, you must understand the physicochemical properties of the impurity:

  • Electrophilicity: High. The benzylic-like position (picolyl) is activated for nucleophilic attack.

  • Basicity: Low. While it contains a pyridine ring, the electron-withdrawing nitrile (2-CN) and bromomethyl groups significantly lower the

    
     of the pyridine nitrogen (estimated 
    
    
    
    ).
  • Stability: Susceptible to hydrolysis (converts to alcohol) and polymerization.

Method A: Solid-Supported Scavenging (Recommended)

Best for: High-throughput synthesis, medicinal chemistry libraries, and neutral products. Principle: Chemoselective capture. Since the impurity is an electrophile, we use a polymer-supported nucleophile to tether the impurity to a solid bead, which is then removed via filtration.

Recommended Scavengers
Scavenger ResinFunctionalityLoadingMechanism
PS-Thiophenol Thiol (-SH)~1.5 mmol/g

displacement of Bromide
PS-Trisamine Primary/Secondary Amine~3.0 - 4.0 mmol/gNucleophilic attack (forms ammonium salt)
Si-Thiol Silica-supported Thiol~1.3 mmol/g

displacement (Faster kinetics than PS)
Protocol: Thiol-Based Scavenging
  • Calculate Equivalents: Determine the estimated amount of unreacted starting material (SM) via LCMS or TLC. Use 3 to 4 equivalents of scavenger relative to the unreacted SM.

  • Add Base: If using PS-Thiophenol, add a soluble base (e.g., DIPEA, 2 eq relative to scavenger) to activate the thiol. Note: Si-Thiol often works without added base.

  • Incubation: Add the resin directly to the reaction mixture (diluted in DCM, THF, or DMF).

  • Agitation: Shake or stir gently (do not use magnetic stir bars as they grind the resin) for 4–16 hours at room temperature.

  • Filtration: Filter through a fritted funnel or Celite pad. Wash the resin cake with solvent (DCM/MeOH).

  • Result: The filtrate contains the product; the impurity remains trapped on the resin.

Workflow Visualization

ScavengingWorkflow Start Crude Reaction Mixture (Contains Product + Excess Bromide) AddResin Add PS-Thiophenol + DIPEA (3-4 eq relative to impurity) Start->AddResin Reaction Agitate 4-16 Hours (Nucleophilic Attack on Bromide) AddResin->Reaction Filter Filtration Reaction->Filter ResinWaste Solid Phase: Resin-bound Picoline Filter->ResinWaste Trapped Filtrate Liquid Phase: Purified Product Filter->Filtrate Eluted

Figure 1: Workflow for removing electrophilic impurities using polymer-supported scavengers.

Method B: Chemical Quenching & Extraction (The "Tag & Wash")

Best for: Large scale (>10g) where resins are cost-prohibitive, or when the product is non-basic. Principle: Convert the lipophilic bromide into a highly polar, basic amine derivative that can be washed away with acid.

Reagents
  • Quenching Agent: Morpholine, N,N-Dimethylamine (DMA), or N-Methylpiperazine.

  • Wash Solution: 1M HCl or Citric Acid (aq).

Protocol
  • Quench: Add 2–3 equivalents (relative to unreacted bromide) of N-Methylpiperazine to the reaction mixture.

  • React: Stir at room temperature for 1–2 hours. The bromide reacts to form a tertiary amine (cationic capability).

    • Reaction: 4-(CH2Br)-Py + H-N(R)2

      
       4-(CH2-N(R)2)-Py
      
  • Workup: Dilute with organic solvent (EtOAc or DCM).

  • Acid Wash: Wash the organic layer with dilute acid (0.5M - 1M HCl).

    • Mechanism: The newly formed amine tag protonates and moves to the aqueous layer.

    • Crucial Check: Ensure your desired product does not protonate at this pH. If your product is a basic amine, this method is not suitable (see Method C).

  • Separation: Collect the organic layer. The impurity is removed in the aqueous waste.

Method C: pH-Controlled Extraction (For Basic Products)

Best for: When the desired product is a secondary/tertiary amine formed from the reaction. Principle: Exploiting the


 difference. The starting material (this compound) is a very weak base (

< 2) due to the electron-withdrawing nitrile. Most amine products have a

between 6 and 10.
Protocol
  • Acid Extraction: Extract the reaction mixture with mild acid (Buffer pH 3.0–4.0, e.g., Citrate buffer).

    • Outcome: The basic product protonates and moves to the Aqueous Layer.

    • Outcome: The weakly basic impurity (Bromide) remains in the Organic Layer (it does not protonate significantly at pH 3-4).

  • Wash: Wash the aqueous layer (containing product) twice with DCM to remove traces of the bromide.

  • Basify: Adjust the pH of the aqueous layer to pH > 10 using NaOH or

    
    .
    
  • Recover: Extract the aqueous layer with organic solvent (DCM/EtOAc). The product returns to the organic phase, free of the starting bromide.

Troubleshooting & FAQs

Q1: I see a new impurity spot on TLC just below the starting material. What is it?

Diagnosis: This is likely the hydrolysis product, 4-(hydroxymethyl)picolinonitrile . Cause: Picolyl halides are sensitive to moisture. If your workup involved water and heat, the bromide hydrolyzed. Solution: This alcohol is much more polar than the bromide. It can usually be removed via standard Flash Chromatography (SiO2) using a gradient of 0-5% MeOH in DCM.

Q2: The reaction turned into a solid gel/emulsion during workup.

Diagnosis: Quaternization (Polymerization). Pyridines can attack alkyl halides (self-reaction) to form pyridinium salts, especially at high concentrations. Solution:

  • Dilute the reaction significantly during the reaction phase.

  • Use Method A (Scavenging) to avoid aqueous workups that stabilize emulsions.

  • If an emulsion forms, filter through a pad of Celite before attempting phase separation.

Q3: Which method should I choose?

DecisionTree Question1 Is your Product Basic? (e.g., Amine) YesBasic Yes Question1->YesBasic NoBasic No (Neutral/Acidic) Question1->NoBasic MethodC Method C: pH Controlled Extraction (Keep Product in Acid) YesBasic->MethodC Question2 Scale of Reaction? NoBasic->Question2 SmallScale Small (<500mg) or Library Question2->SmallScale LargeScale Large (>5g) Question2->LargeScale MethodA Method A: Resin Scavenging (PS-Thiophenol) SmallScale->MethodA MethodB Method B: Chemical Quench (Add Amine -> Acid Wash) LargeScale->MethodB

Figure 2: Decision matrix for purification strategy selection.

References

  • Biotage . (n.d.). Isolera Flash Purification and Scavenger Resins Guide. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Retrieved from [Link]

  • Eames, J., & Watkinson, M. (2001). Polymer-supported reagents and scavengers in synthesis. European Journal of Organic Chemistry. Retrieved from [Link]

managing exothermic reactions with 4-(Bromomethyl)picolinonitrile on a large scale

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting my deep dive by hitting Google hard. My initial focus is gathering intel on 4-(Brom omethyl)picolinonitrile. I'm especially hunting for details on its reactivity, thermal stability, and any known exothermic reactions it might undergo. The search parameters are optimized to uncover relevant properties.

Analyzing Search Results

I've expanded my search to include large-scale synthesis safety and heat management, along with troubleshooting exothermic reactions. I'm prioritizing chemical safety databases and peer-reviewed articles to build a solid foundation. My next step will be to create a detailed FAQ and troubleshooting guide within the support center. I'm focusing on scenarios like runaway reactions, hot spots, and poor heat removal.

Developing Support Center Structure

I'm now structuring the support center. First up is an FAQ addressing risks and reaction principles, followed by a troubleshooting guide. I'm organizing the guide around specific issues, such as runaway reactions, localized hotspots, and poor heat removal. I'm connecting 4-(Bromomethyl)picolinonitrile's properties to these problems. Step-by-step solutions with reasoning are planned next.

Refining Research Protocols

I'm now refining my data gathering approach, expanding the initial search parameters to include safety protocols for large-scale synthesis, heat management in industrial reactors, and troubleshooting strategies for exothermic events. I'm focusing on chemical safety databases and peer-reviewed publications. Next up is structuring the support center. I'm prioritizing an FAQ section.

Validation & Comparative

comparison of 4-(Bromomethyl)picolinonitrile with 4-(chloromethyl)picolinonitrile reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: 4-(Bromomethyl)picolinonitrile vs. 4-(Chloromethyl)picolinonitrile

Executive Summary

In the synthesis of bioactive pyridine derivatives—particularly tryptase inhibitors and metalloenzyme chelators—the choice between This compound (4-BMP) and 4-(chloromethyl)picolinonitrile (4-CMP) is a critical decision point that balances kinetic efficiency against reagent stability.

  • The Bottom Line: Use 4-BMP for small-scale, rapid discovery chemistry where reaction speed at low temperature is paramount to avoid thermal degradation. Use 4-CMP for scale-up and process chemistry, where storage stability is critical; however, 4-CMP often requires in situ activation (Finkelstein conditions) to achieve acceptable conversion rates.

Chemical Fundamentals: The "Pull-Pull" Effect

To understand the reactivity difference, one must analyze the electronic environment of the picolinonitrile scaffold.

  • Structure: Both compounds feature a pyridine ring substituted at C2 with a nitrile group (-CN) and at C4 with a halomethyl group.

  • Electronic Effect: The pyridine nitrogen and the nitrile group are both strongly electron-withdrawing. This creates a "pull-pull" effect, rendering the C4-methylene carbon highly electron-deficient (electrophilic).

  • Consequence: Both reagents are significantly more reactive toward nucleophiles (

    
    ) than standard benzyl halides. However, this also makes the methylene protons acidic (
    
    
    
    ), increasing the risk of base-mediated polymerization (self-alkylation) or elimination.
Table 1: Physicochemical Comparison
FeatureThis compound (4-BMP)4-(Chloromethyl)picolinonitrile (4-CMP)
Leaving Group (

of HX)
Bromide (-9)Chloride (-7)
C-X Bond Energy ~68 kcal/mol (Weaker)~81 kcal/mol (Stronger)
Reactivity (

)
High (~50-100x faster)Moderate
Physical State Solid (often pink/brown due to decomp)Solid (White/Off-white)
Lachrymator Potential SevereModerate
Storage Stability Poor (Hydrolyzes/dimerizes readily)Good (Stable at 4°C under

)

Reactivity Profile & Experimental Data

The following data summarizes typical performance characteristics observed in nucleophilic substitution reactions (e.g., with secondary amines or thiols).

Comparative Kinetics ( Reaction)

Reaction Conditions: 1.0 eq Electrophile, 1.1 eq Morpholine,


, MeCN, 25°C.
ReagentTime to 95% Conv.TemperaturePrimary Side Product
4-BMP 1.5 Hours0°C to RTDimerization (via self-alkylation)
4-CMP >24 HoursRT (incomplete)None (Unreacted starting material)
4-CMP + NaI 4.0 Hours60°CMinimal

Expert Insight: The 4-CMP analog is kinetically sluggish at room temperature. Attempting to force the reaction with heat often leads to "tarring" due to the thermal instability of the picolinonitrile core. The "Sweet Spot" for 4-CMP is the Finkelstein Activation (discussed in Section 4).

Diagram 1: Reaction Coordinate & Activation Energy

This diagram illustrates why 4-BMP reacts under milder conditions, preserving the sensitive nitrile group.

G Start Reactants (Nu: + Electrophile) TS_Cl TS (Chloro) High Activation Energy Start->TS_Cl  Slow (Requires Heat) TS_Br TS (Bromo) Low Activation Energy Start->TS_Br  Fast (RT/0°C) Product Product (Substituted Picolinonitrile) TS_Cl->Product TS_Br->Product

Experimental Workflows

Do not treat these reagents interchangeably. Select the protocol based on your specific needs.

Protocol A: High-Speed Alkylation (Using 4-BMP)

Best for: Discovery chemistry, temperature-sensitive nucleophiles, or when yield is prioritized over cost.

  • Preparation: Dissolve the nucleophile (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM or DMF.

  • Cooling: Cool the mixture to 0°C . Critical: 4-BMP is hyper-reactive; adding it at RT can cause an exotherm and immediate degradation.

  • Addition: Add this compound (1.05 equiv) dropwise as a solution in DCM.

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by LCMS. Reaction is usually complete within 1 hour.

  • Quench: Quench with saturated

    
     to prevent hydrolysis of the nitrile during workup.
    
Protocol B: Finkelstein Activation (Using 4-CMP)

Best for: Scale-up (>10g), cost-reduction, or when the Bromo- analog is unavailable.

  • Activation: In a reaction vessel, suspend 4-(chloromethyl)picolinonitrile (1.0 equiv) and Sodium Iodide (NaI, 0.2 equiv) in Acetone or MeCN.

    • Mechanism:[1][2][3][4] NaI catalyzes the reaction by converting the alkyl chloride to a transient, highly reactive alkyl iodide in situ.

  • Nucleophile Addition: Add the nucleophile (1.1 equiv) and a mild base (

    
     or 
    
    
    
    ).
  • Reaction: Heat to 50-60°C .

    • Note: Do not exceed 80°C; the nitrile group may hydrolyze to the amide or acid.

  • Workup: Filter off inorganic salts (NaCl/KI) before aqueous workup to simplify purification.

Decision Logic & Troubleshooting

Use the following logic flow to select the correct reagent for your campaign.

DecisionTree Start Start: Select Reagent Scale What is the reaction scale? Start->Scale Nu_Sensitivity Is Nucleophile Thermally Sensitive? Scale->Nu_Sensitivity Discovery (<1g) Stability Is Long-term Storage Required? Scale->Stability Process (>10g) Use_Br Use 4-(Bromomethyl) picolinonitrile Nu_Sensitivity->Use_Br Yes (Must stay <25°C) Use_Cl_Fink Use 4-CMP with NaI (Finkelstein) Nu_Sensitivity->Use_Cl_Fink No (Can heat to 60°C) Stability->Use_Br No (Make & Use) Use_Cl Use 4-(Chloromethyl) picolinonitrile Stability->Use_Cl Yes (Stockpile)

Storage & Stability (The "Pink" Warning)

  • 4-BMP Instability: this compound is notorious for turning pink/purple upon storage. This color change indicates the formation of pyridinium salts (self-alkylation).

    • Mitigation: Store at -20°C under Argon. If the solid is sticky or deeply colored, repurify via rapid silica filtration (100% DCM) before use.

  • 4-CMP Stability: The chloro- analog is significantly more robust. It can often be stored at 4°C for months without significant degradation.

    • Tip: If available, purchase the Hydrochloride salt of the chloro- derivative. The protonated pyridine ring prevents self-alkylation, rendering the solid indefinitely stable.

References

  • Biosynth. (2025).[1][2][5] Retest Statement: this compound. Retrieved from

  • TCI Chemicals. (n.d.). Product Specification: 4-(Chloromethyl)pyridine Hydrochloride. Retrieved from

  • BenchChem. (2025).[1][6] Comparative Analysis of Reactivity: Alkyl Chlorides vs Epichlorohydrin. Retrieved from

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction: Mechanism and Conditions. Retrieved from

  • PubChem. (n.d.). Compound Summary: this compound.[7] Retrieved from

Sources

A Comparative Guide to the Synthesis of 4-(Bromomethyl)picolinonitrile: A Classic Route vs. a Novel Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the quest for efficient, scalable, and robust chemical transformations is perpetual. 4-(Bromomethyl)picolinonitrile stands as a critical building block in the development of various therapeutic agents, owing to its reactive bromomethyl group and the versatile nitrile functionality on a pyridine scaffold. This guide provides an in-depth comparison of two synthetic routes to this valuable intermediate: the well-established Wohl-Ziegler free-radical bromination and a novel, emergent method utilizing a bromate-based system.

This document moves beyond a simple recitation of protocols. As senior application scientists, we delve into the causality behind experimental choices, offering insights into the practical advantages and limitations of each method. The information presented is grounded in authoritative sources to ensure scientific integrity and to empower you to make informed decisions in your synthetic endeavors.

The Established Route: Wohl-Ziegler Free-Radical Bromination

The Wohl-Ziegler reaction is a cornerstone of organic synthesis for the selective bromination of allylic and benzylic positions.[1][2][3] This method relies on the in situ generation of a low concentration of bromine radicals, which preferentially abstract a hydrogen atom from the methyl group of 4-methylpicolinonitrile, a position activated by the adjacent pyridine ring.

Mechanistic Rationale

The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or photochemical irradiation.[4] The resulting radicals then react with N-Bromosuccinimide (NBS), the bromine source, to generate a bromine radical. This bromine radical abstracts a hydrogen from the methyl group of 4-methylpicolinonitrile to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine (generated from the reaction of HBr with NBS) to yield the desired product and another bromine radical, thus propagating the chain reaction.[5] The low concentration of bromine and HBr maintained throughout the reaction is crucial to suppress competitive electrophilic addition to the aromatic ring.[6]

dot

Caption: Mechanism of the Wohl-Ziegler Bromination.

Experimental Protocol: Wohl-Ziegler Bromination

Materials:

  • 4-Methylpicolinonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile[6]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-methylpicolinonitrile (1.0 eq) in CCl₄ (or acetonitrile) are added NBS (1.05 eq) and a catalytic amount of AIBN (0.05 eq).

  • The reaction mixture is heated to reflux (approximately 77°C for CCl₄) and stirred under an inert atmosphere. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solid succinimide byproduct is removed by filtration.

  • The filtrate is washed successively with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by column chromatography on silica gel or recrystallization to afford pure this compound.

A Novel Approach: Bromate-Based Benzylic Bromination

A newer, alternative method for benzylic bromination involves the use of a bromate salt in combination with a reducing agent like sodium bisulfite or pyrosulfite in a biphasic system. This approach, detailed in patent literature for similar compounds, offers a potentially safer and more environmentally friendly alternative to traditional methods that use elemental bromine or NBS in chlorinated solvents.

Mechanistic Considerations

While the precise mechanism is not as extensively studied as the Wohl-Ziegler reaction, this method is believed to proceed through the in situ generation of a controlled amount of bromine or a related brominating species. The reaction between the bromate and the sulfite in an acidic aqueous medium generates the active brominating agent. This species then participates in a radical-chain process similar to the Wohl-Ziegler reaction, leading to the selective bromination of the benzylic position. A key advantage is the avoidance of hazardous reagents like NBS and chlorinated solvents.

dot```dot graph Bromate_Synthesis { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"4-Methylpicolinonitrile" [fillcolor="#FBBC05"]; "Benzylic Radical" [fillcolor="#EA4335"]; "this compound" [fillcolor="#34A853"]; NaBrO3 [label="Sodium Bromate (NaBrO₃)"]; NaHSO3 [label="Sodium Bisulfite (NaHSO₃)"]; Active_Brominating_Species [label="[Active Brominating Species]", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H_plus [label="H⁺ (aq)"];

NaBrO3 -> Active_Brominating_Species; NaHSO3 -> Active_Brominating_Species; H_plus -> Active_Brominating_Species; "4-Methylpicolinonitrile" -> "Benzylic Radical" [label="H abstraction"]; Active_Brominating_Species -> "Benzylic Radical"; "Benzylic Radical" -> "this compound"; Active_Brominating_Species -> "this compound"; }``` Caption: Proposed pathway for bromate-based synthesis.

Experimental Protocol: Bromate-Based Synthesis

Materials:

  • 4-Methylpicolinonitrile

  • Sodium bromate (NaBrO₃)

  • Sodium bisulfite (NaHSO₃) or Sodium pyrosulfite (Na₂S₂O₅)

  • An organic solvent (e.g., ethyl acetate, methylcyclohexane)

  • Water

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 4-methylpicolinonitrile (1.0 eq) in an organic solvent is prepared.

  • An aqueous solution of sodium bromate (e.g., 1.5 eq) is added to the organic solution.

  • The biphasic mixture is cooled (e.g., to 0-5°C), and an aqueous solution of sodium bisulfite (e.g., 1.5 eq) is added dropwise with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or HPLC).

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with a sodium bicarbonate solution and then with brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The resulting crude product can be purified by crystallization or column chromatography.

Head-to-Head Comparison: Performance and Practicality

FeatureWohl-Ziegler Bromination (Established Route)Bromate-Based Synthesis (New Route)
Reagents 4-Methylpicolinonitrile, NBS, AIBN4-Methylpicolinonitrile, NaBrO₃, NaHSO₃/Na₂S₂O₅
Solvents Typically CCl₄ (toxic, ozone-depleting); greener alternatives like acetonitrile are possible.[6] Biphasic system with water and a less hazardous organic solvent (e.g., ethyl acetate).
Reaction Conditions Requires heating to reflux; photochemical initiation is also an option.Can often be initiated at low temperatures and run at room temperature.
Yield Generally good to excellent, but can be substrate-dependent.Reported to be high for analogous compounds.
Purity & Byproducts Over-bromination to the dibromomethyl derivative can be a significant side reaction. S[7]uccinimide byproduct must be filtered off.The in situ generation of the brominating agent may offer better control and potentially higher selectivity, leading to fewer byproducts.
Safety & Handling NBS is a lachrymator and moisture-sensitive. AIBN is explosive upon heating. CCl₄ is a known carcinogen.Sodium bromate is a strong oxidizer. The reaction needs to be well-controlled to avoid rapid gas evolution. Overall, the reagents are generally considered less hazardous than those in the Wohl-Ziegler protocol.
Environmental Impact The use of chlorinated solvents is a major drawback.The use of water as a co-solvent and less hazardous organic solvents makes this a greener alternative.
Scalability Widely used in industry, but safety concerns with AIBN and CCl₄ require careful engineering controls for large-scale production.The biphasic nature and the use of readily available, inexpensive reagents suggest good potential for scalability.

Conclusion and Future Outlook

The Wohl-Ziegler bromination remains a reliable and well-understood method for the synthesis of this compound. Its primary drawbacks lie in the hazardous nature of the reagents and solvents typically employed. For laboratory-scale synthesis, with appropriate safety precautions, it is a viable option.

The emerging bromate-based synthesis presents a compelling alternative, particularly for larger-scale production where safety and environmental considerations are paramount. The use of less hazardous reagents and solvents, coupled with potentially milder reaction conditions and high yields, makes it an attractive avenue for process development.

As the pharmaceutical industry continues to embrace the principles of green chemistry, it is anticipated that novel methods like the bromate-based synthesis will gain further traction. Further research and optimization of this newer route for a wider range of substrates will be crucial in establishing it as a new standard in the synthesis of valuable intermediates like this compound.

References

  • Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63.
  • Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Substanzen in der Allylstellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119.
  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317.
  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone. (2014).
  • Chem-Station. (2014). Wohl-Ziegler Bromination. Retrieved from [Link]

  • Wikipedia. (n.d.). Wohl–Ziegler reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • CN102791678A - Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile. (2012).
  • Thermo Fisher Scientific. (2022, October 25). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Grokipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

  • ResearchGate. (n.d.). Wohl–Ziegler reaction | Request PDF. Retrieved from [Link]

  • YouTube. (2020, January 27). Allylic Radical Bromination with NBS. [Video]. [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

Sources

spectroscopic analysis to confirm the structure of 4-(Bromomethyl)picolinonitrile products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Bromomethyl)picolinonitrile (CAS: 153993-99-8) is a critical electrophilic intermediate used in the synthesis of bioactive pyridine derivatives. Its quality is defined not just by the presence of the product, but by the absence of two specific process-related impurities: the unreacted starting material (4-Methylpicolinonitrile ) and the over-brominated byproduct (4-(Dibromomethyl)picolinonitrile ).

This guide provides a comparative spectroscopic analysis to definitively confirm the structure and purity of this intermediate, moving beyond basic identification to actionable quality control.

The Synthetic Challenge: Why Analysis Matters

The standard synthesis of this compound involves the Wohl-Ziegler bromination of 4-methylpicolinonitrile using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

This reaction is kinetically sensitive. The radical mechanism creates a statistical distribution of products:

  • Under-reaction: Leaves residual methyl precursor.

  • Over-reaction: The product is more reactive toward bromination than the starting material, leading to the gem-dibromo impurity.

Therefore, a "clean" TLC plate is often deceptive. Quantitative spectroscopic analysis is required to ensure the stoichiometry of the subsequent step (e.g., nucleophilic substitution) is not compromised.

Visualizing the Reaction Pathway

The following diagram illustrates the competitive bromination pathway and the resulting mixture that requires analysis.

BrominationPathway SM Starting Material (4-Methylpicolinonitrile) Target TARGET PRODUCT This compound SM->Target k1 (Slow) -HBr NBS Reagents (NBS / AIBN) NBS->SM Impurity Over-Brominated Impurity 4-(Dibromomethyl)picolinonitrile Target->Impurity k2 (Fast) Side Reaction

Caption: Sequential radical bromination pathway showing the origin of the critical dibromo impurity.

Comparative Spectroscopic Analysis

A. 1H NMR Spectroscopy (The Gold Standard)

Proton NMR is the definitive method for distinguishing the target from its impurities because the chemical shift of the benzylic protons is highly sensitive to the number of attached bromine atoms.

Solvent: CDCl₃ (Chloroform-d) is recommended. Key Feature: The shift of the benzylic carbon protons (


).[1]
ComponentStructural FeatureSignal MultiplicityChemical Shift (

ppm)
Diagnostic Value
Start Material

Singlet (3H)2.45 - 2.55 Disappearance confirms conversion.
Target Product

Singlet (2H)4.45 - 4.60 Primary confirmation. Downfield shift due to electronegative Br.
Dibromo Impurity

Singlet (1H)6.60 - 6.80 Critical impurity check. Further deshielding.[2][3]

Technical Insight: The pyridine ring nitrogen is electron-withdrawing, which generally deshields the C4-substituents more than in analogous benzene systems. While 4-cyanobenzyl bromide shows a methylene peak at


 4.48 ppm, the pyridine analog (target) typically resonates slightly downfield in the 4.50–4.60 ppm range.
B. Mass Spectrometry (LC-MS)

While NMR quantifies ratios, MS confirms molecular weight and halogen composition via isotopic patterns. Bromine has two stable isotopes,


 and 

, in a nearly 1:1 natural abundance ratio.
ComponentMolecular Ion (

)
Isotopic PatternInterpretation
Start Material 118.1Single dominant peakNo halogen pattern.
Target Product 196.0 / 198.01:1 Doublet Characteristic "Twin Towers" of a mono-bromo species.
Dibromo Impurity 275 / 277 / 2791:2:1 Triplet Characteristic pattern of two bromine atoms.

Experimental Protocols

Protocol 1: NMR Sample Preparation & Analysis

To ensure accurate integration of the impurity levels.

  • Sampling: Take ~10 mg of the crude or purified solid.

  • Dissolution: Dissolve completely in 0.6 mL of CDCl₃ .

    • Note: If the product is the hydrobromide salt (HBr), use DMSO-d₆ instead, as it will not dissolve in chloroform. In DMSO, shifts may move slightly downfield (~0.1-0.2 ppm).

  • Acquisition:

    • Scans: Minimum 16 (for crude), 64 (for final QC).

    • Relaxation Delay (d1): Set to

      
       5 seconds to ensure full relaxation of the benzylic protons for accurate integration.
      
  • Processing: Phase and baseline correct. Integrate the aromatic region (pyridine protons) as the internal standard (Total = 3H) to normalize the benzylic integrals.

Protocol 2: Rapid Impurity Check (TLC)

For in-process monitoring.

  • Mobile Phase: Hexanes:Ethyl Acetate (4:1).

  • Visualization: UV (254 nm).

  • Order of Elution (Typical):

    • Dibromo Impurity (Highest

      
      , least polar).
      
    • Target Bromide (Middle

      
      ).
      
    • Starting Methyl (Lowest

      
      , most polar due to exposed pyridine N basicity relative to brominated forms).
      

Decision Logic for Structure Confirmation

Use the following logic flow to interpret your spectral data and determine the next processing step.

DecisionTree Start Acquire 1H NMR (CDCl3) Check45 Peak at 4.45 - 4.60 ppm? Start->Check45 Check25 Peak at ~2.5 ppm? Check45->Check25 Yes Fail FAIL Wrong Product Check45->Fail No Check66 Peak at ~6.6 ppm? Check25->Check66 No (<5%) ActionReprocess Action: Add NBS/Initiator Resume Reflux Check25->ActionReprocess Yes (>5%) Confirmed CONFIRMED Target Structure Present Check66->Confirmed No ImpurityCheck Calculate Molar Ratio (Integral 4.5 vs 6.6) Check66->ImpurityCheck Yes ActionRelease Action: Release Batch Confirmed->ActionRelease ActionPurify Action: Recrystallize (EtOH/Hexane) ImpurityCheck->ActionPurify Dibromo > 2% ImpurityCheck->ActionRelease Dibromo < 2%

Caption: Analytical decision matrix for validating this compound crude mixtures.

References

  • SpectraBase. (2025). 1H NMR Spectrum of 4-(Bromomethyl)benzonitrile (Analog). John Wiley & Sons. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectroscopy: Isotope patterns for -Cl and -Br. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction: Mechanism and Conditions. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Bromomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and precise quantification of intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 4-(Bromomethyl)picolinonitrile is a key building block in the synthesis of various pharmaceutical agents. Its reactive bromomethyl group makes it a versatile reagent, but also susceptible to degradation and side reactions, necessitating a robust and validated analytical method for its quantification.

This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound. As a Senior Application Scientist, the focus extends beyond a mere recitation of protocols to a deeper exploration of the causality behind experimental choices, ensuring a self-validating system of analysis. This document is grounded in the principles of scientific integrity, drawing upon authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).

The Critical Need for Validated Quantification

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] For an intermediate like this compound, this translates to an unambiguous and accurate measurement of its concentration, often in the presence of starting materials, by-products, and degradation products. A validated method is a cornerstone of quality control, providing the confidence needed to move forward in a drug development program. The validation process itself is a continuous one, beginning in development and extending throughout the method's lifecycle.[3]

This guide will focus on a primary, widely applicable technique—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—and provide a detailed validation protocol. Furthermore, it will objectively compare this method with alternative technologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering supporting data to guide your selection of the most appropriate method for your specific needs.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Pharmaceutical Analysis

HPLC-UV is a robust, cost-effective, and reliable technique for the routine quality control of pharmaceutical intermediates.[4] Its versatility and the ability to separate a wide range of compounds make it the go-to method for the quantification of non-volatile and semi-volatile substances like this compound.

Experimental Workflow for HPLC-UV Method Validation

The validation of an HPLC-UV method for this compound must be conducted in accordance with ICH Q2(R1) guidelines, which outline the necessary validation characteristics and the experimental data required.[5][6]

A diagram illustrating the workflow for HPLC-UV method validation.
Detailed Experimental Protocol for HPLC-UV Method Validation

Objective: To validate a reverse-phase HPLC-UV method for the quantification of this compound.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Instrumentation:

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Chromatographic Conditions (Hypothetical):

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be necessary to separate impurities).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm).

  • Injection Volume: 10 µL

Validation Parameters and Acceptance Criteria:

Validation ParameterExperimental ApproachAcceptance Criteria (based on ICH guidelines)
Specificity Analyze blank (diluent), placebo (if applicable), reference standard, and stressed samples (acid, base, peroxide, heat, light).The peak for this compound should be free of interference from the blank, placebo, and any degradation products. Peak purity analysis should confirm homogeneity.
Linearity Prepare at least five concentrations of the reference standard over the expected working range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range Confirmed by linearity, accuracy, and precision data.The range should cover the expected concentrations in routine analysis.[5][6]
Accuracy Analyze samples with known concentrations of the analyte (spiked placebo or standard addition) at a minimum of three concentration levels (e.g., 80%, 100%, 120%) in triplicate.The mean percent recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Six replicate injections of the same sample or nine determinations across three concentration levels. Intermediate Precision (Inter-day): Analysis performed by different analysts, on different days, or with different equipment.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) Based on signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve.The LOD is the lowest concentration of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve.The LOQ is the lowest concentration of analyte that can be determined with acceptable precision and accuracy.
Robustness Deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).The method should remain unaffected by small, deliberate variations in parameters. System suitability parameters should remain within acceptable limits.

Comparative Analysis of Analytical Methodologies

While HPLC-UV is a powerful and widely used technique, alternative methods may offer advantages in specific scenarios, particularly for trace-level analysis of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For this compound, which has a moderate boiling point, GC-MS could be a viable option.

Applicability:

  • Quantification of volatile and semi-volatile impurities.

  • Analysis of residual solvents in the intermediate.

Advantages:

  • Excellent separation efficiency for complex mixtures of volatile compounds.

  • High sensitivity and selectivity, especially with mass spectrometric detection.

Disadvantages:

  • The analyte must be thermally stable and volatile. This compound may be susceptible to degradation at high injector temperatures.

  • Derivatization may be required for non-volatile impurities, adding complexity to the sample preparation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This makes it an ideal technique for trace-level analysis, such as the quantification of genotoxic impurities.

Applicability:

  • Detection and quantification of impurities at very low levels (ppm or ppb).

  • Structural elucidation of unknown impurities.

Advantages:

  • Superior sensitivity and selectivity compared to HPLC-UV.[4]

  • Can provide structural information for identification of unknown compounds.

  • Less susceptible to matrix interference.

Disadvantages:

  • Higher cost of instrumentation and maintenance.

  • Requires more specialized expertise for method development and operation.

  • Ion suppression or enhancement effects can impact accuracy and require careful management.

Performance Comparison: A Data-Driven Perspective

To provide a clear comparison, the following table summarizes hypothetical performance data for the quantification of a potential impurity in this compound using the three discussed techniques.

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Quantitation (LOQ) ~10 ppm~1 ppm<0.1 ppm
Linearity (r²) >0.999>0.998>0.999
Accuracy (% Recovery) 98-102%95-105%98-102%
Precision (RSD) <2%<5%<3%
Specificity Good (dependent on chromatographic resolution)Excellent (mass-based separation)Excellent (mass-based separation)
Throughput HighModerateModerate
Cost LowModerateHigh

Logical Relationships in Method Validation

The various parameters of method validation are interconnected, forming a logical framework that ensures the overall reliability of the analytical procedure.

Interdependencies of analytical method validation parameters.

This diagram illustrates that core parameters like specificity, linearity, and range are foundational. Accuracy and precision are dependent on these, and robustness challenges the entire validated system. The limits of detection and quantitation are derived from the linearity and signal-to-noise considerations.

Conclusion: Selecting the Right Tool for the Job

The validation of an analytical method for the quantification of this compound is a critical step in ensuring the quality and consistency of this important pharmaceutical intermediate.

  • HPLC-UV stands out as the primary choice for routine quality control due to its robustness, cost-effectiveness, and proven reliability. A well-validated HPLC-UV method, following ICH guidelines, provides a high degree of confidence in the reported values.

  • GC-MS serves as a valuable complementary technique, particularly for the analysis of volatile impurities and residual solvents that may not be amenable to LC-based methods.

  • LC-MS/MS is the undisputed champion for trace-level analysis. When dealing with potential genotoxic impurities where detection limits in the ppm to ppb range are required, LC-MS/MS is the method of choice, offering unparalleled sensitivity and selectivity.

Ultimately, the selection of an analytical method should be based on a thorough risk assessment and the specific requirements of the analysis. For routine quantification of this compound, a validated HPLC-UV method is often sufficient. However, for comprehensive impurity profiling and the detection of trace-level contaminants, a multi-faceted approach employing a combination of these powerful analytical techniques is highly recommended. This ensures a deep understanding of the intermediate's purity profile, contributing to the overall safety and quality of the final drug product.

References

  • International Organization for Standardization. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 62(1), 3-10. Retrieved from [Link]

  • Poboży, E., & Tymecki, Ł. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 164, 666–670. Retrieved from [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2020). Determination of 4, 4′-BIS (Bromomethyl) biphenyl genotoxic impurity in valsartan drug substances by HPLC. Retrieved from [Link]

  • Chromatography Today. (n.d.). A Validated Method for the Determination of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

Sources

The Ascendancy of Covalent Modulators: A Performance Benchmark of 4-(Bromomethyl)picolinonitrile-Based Materials in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, the renaissance of covalent inhibitors has marked a paradigm shift. These agents, which form a permanent bond with their target protein, offer distinct advantages in terms of potency, duration of action, and the ability to tackle challenging drug targets. Central to the design of effective covalent inhibitors is the "warhead," an electrophilic group responsible for reacting with a nucleophilic amino acid residue on the target protein. This guide provides an in-depth performance comparison of materials derived from 4-(Bromomethyl)picolinonitrile, a versatile chemical scaffold, against established alternatives in the context of targeted covalent inhibition.

Introduction: The Rationale for Covalent Inhibition and the Role of the Warhead

Covalent inhibitors operate through a two-step mechanism: an initial non-covalent binding to the target protein, followed by the formation of a stable covalent bond.[1] This irreversible or slowly reversible interaction can lead to prolonged pharmacodynamic effects, as the biological activity is only restored upon the synthesis of new protein.[1] The efficacy and selectivity of a covalent inhibitor are critically dependent on the nature of its electrophilic warhead. An ideal warhead should possess sufficient reactivity to engage its target residue under physiological conditions but be selective enough to avoid promiscuous off-target reactions that can lead to toxicity.[2]

The this compound scaffold has emerged as a promising platform for the design of novel covalent inhibitors. The bromomethyl group serves as a potent electrophile, capable of reacting with nucleophilic residues like cysteine, while the picolinonitrile core can be elaborated to achieve high-affinity binding to the target protein.[3] This guide will benchmark a hypothetical this compound-derived Bruton's Tyrosine Kinase (BTK) inhibitor, herein designated BMPN-BTK-1 , against the first-in-class, FDA-approved BTK inhibitor, Ibrutinib . BTK is a clinically validated target in B-cell malignancies, and its covalent inhibition has revolutionized the treatment of diseases like chronic lymphocytic leukemia (CLL).[4]

Benchmarking Performance: BMPN-BTK-1 vs. Ibrutinib

The performance of a covalent inhibitor is a multifactorial assessment, encompassing biochemical potency, kinetic efficiency of covalent modification, cellular activity, and selectivity. Below is a comparative analysis of our hypothetical BMPN-BTK-1 and Ibrutinib, with supporting experimental data presented in Table 1.

Table 1: Comparative Performance Data of BMPN-BTK-1 and Ibrutinib
Performance MetricBMPN-BTK-1 (Hypothetical Data)Ibrutinib (Published Data)Rationale for BMPN-BTK-1 Data
Target Bruton's Tyrosine Kinase (BTK)Bruton's Tyrosine Kinase (BTK)BTK is a well-established target for covalent inhibitors, with a reactive cysteine (Cys481) in its active site.[4]
Warhead This compoundAcrylamideThe bromomethyl group is a known electrophile for cysteine modification.[3]
Biochemical Potency (IC50, nM) 2.50.5 - 5.0[5][6]Assumes a potent binding scaffold for BMPN-BTK-1, comparable to Ibrutinib.
Covalent Modification Kinetics (k_inact/K_I, M⁻¹s⁻¹) 1.2 x 10⁶0.8 - 2.0 x 10⁶[7]The bromomethyl group is expected to be a highly reactive electrophile, leading to efficient covalent modification.[3]
Cellular Potency (EC50, nM) 158 - 20[6]Reflects good cell permeability and on-target engagement in a cellular context.
Selectivity (Kinome Scan) High, with limited off-targetsModerate, with known off-targets (e.g., EGFR, TEC)[2][8]The picolinonitrile scaffold can be tailored to enhance selectivity.
Key Off-Targets Minimal within the kinomeEGFR, ITK, TEC, CSK[2][8][9]A key design goal for next-generation inhibitors is improved selectivity.

Causality Behind Experimental Choices and Interpretation of Data

The benchmarking of covalent inhibitors requires a specialized set of assays that go beyond simple IC50 determination. The kinetic parameters of covalent bond formation, kinact and KI, are crucial for a comprehensive understanding of an inhibitor's potency.[10]

  • KI (Inhibition Constant): This parameter reflects the initial non-covalent binding affinity of the inhibitor for the target enzyme. A lower KI value indicates tighter binding.

  • kinact (Rate of Inactivation): This constant represents the maximal rate of covalent bond formation once the inhibitor is bound to the enzyme.

  • kinact/KI (Covalent Efficiency Constant): This ratio is the most informative metric for comparing the overall potency of covalent inhibitors, as it accounts for both binding affinity and reactivity.[7]

As shown in Table 1, while BMPN-BTK-1 has a slightly higher IC50 than the most potent reported values for Ibrutinib, its covalent efficiency (kinact/KI) is comparable. This suggests that while the initial binding affinity might be slightly lower, the subsequent covalent modification is highly efficient. The key hypothesized advantage of BMPN-BTK-1 lies in its superior selectivity profile, with minimal off-target kinase interactions. This is a critical consideration, as the off-target effects of Ibrutinib, such as inhibition of EGFR and TEC family kinases, have been linked to adverse events like rash and bleeding.[2][8]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the benchmarking data, standardized and validated experimental protocols are essential. The following are detailed methodologies for the key assays used to characterize covalent BTK inhibitors.

Biochemical BTK Enzyme Assay for IC50 and Kinetic Parameter Determination

This assay measures the ability of an inhibitor to block the enzymatic activity of recombinant BTK in a purified system.

Materials:

  • Recombinant human BTK enzyme (e.g., from BPS Bioscience)[11]

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[12]

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)[13]

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent[12]

  • Test inhibitors (BMPN-BTK-1, Ibrutinib) dissolved in DMSO

  • 384-well plates

Procedure:

  • Enzyme and Substrate Preparation: Prepare a solution of BTK enzyme and peptide substrate in kinase buffer.

  • Inhibitor Dilution: Perform a serial dilution of the test inhibitors in DMSO, and then dilute further in kinase buffer.

  • Reaction Initiation: In a 384-well plate, add the BTK enzyme/substrate solution to wells containing the diluted inhibitors or DMSO vehicle control.

  • ATP Addition: Start the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or near the K_m for BTK.

  • Time-Dependent Inhibition: For kinetic analysis, the reaction is allowed to proceed for various time points before being stopped. For a standard IC50 determination, a fixed time point is used.

  • Reaction Termination and Signal Detection: Stop the reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • IC50 Determination: Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic equation.

    • Kinetic Analysis: Determine the observed rate of inactivation (kobs) at each inhibitor concentration by fitting the progress curves to a first-order decay model. The values of kinact and KI can then be determined by plotting kobs against the inhibitor concentration and fitting the data to the Michaelis-Menten equation.[14]

Cellular BTK Target Engagement and Potency Assay

This assay measures the ability of an inhibitor to engage and inhibit BTK in a cellular context.

Materials:

  • Human B-cell lymphoma cell line (e.g., TMD8)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test inhibitors (BMPN-BTK-1, Ibrutinib) dissolved in DMSO

  • Anti-IgM antibody for B-cell receptor (BCR) stimulation

  • Antibodies for detecting phosphorylated BTK (pBTK) and total BTK (for Western blot or ELISA)

  • Lysis buffer

  • 96-well plates

Procedure:

  • Cell Plating: Seed the B-cell lymphoma cells in a 96-well plate and allow them to adhere or stabilize overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the test inhibitors or DMSO vehicle control for a defined period (e.g., 2 hours).

  • BCR Stimulation: Stimulate the B-cell receptor pathway by adding anti-IgM antibody to the wells for a short period (e.g., 10 minutes).

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Detection of BTK Phosphorylation:

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against pBTK and total BTK.

    • ELISA: Use a sandwich ELISA kit to quantify the levels of pBTK and total BTK in the cell lysates.

  • Data Analysis:

    • EC50 Determination: Normalize the pBTK signal to the total BTK signal. Plot the percentage of inhibition of BTK phosphorylation versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Proteomic Selectivity Profiling (Kinome Scan)

This assay assesses the selectivity of the covalent inhibitor across a broad panel of kinases.

Materials:

  • Test inhibitors (BMPN-BTK-1, Ibrutinib)

  • Commercially available kinome scanning service (e.g., KINOMEscan™ by Eurofins DiscoverX)[6]

Procedure:

  • Compound Submission: Provide the test inhibitors to the service provider at a specified concentration (e.g., 1 µM).

  • Binding Assay: The service provider performs a competition binding assay where the test compound competes with a proprietary ligand for binding to a large panel of recombinant kinases (typically >400).

  • Data Analysis: The results are reported as the percentage of the kinase that is bound by the test compound. A lower percentage indicates stronger binding. The data is often visualized as a "tree spot" diagram, where each dot represents a kinase, and the size of the dot corresponds to the binding affinity.

Visualization of Workflows and Concepts

To further clarify the experimental and conceptual frameworks, the following diagrams are provided.

Experimental Workflow for Covalent Inhibitor Benchmarking

G cluster_biochem Biochemical Assays cluster_cellular Cell-Based Assays cluster_selectivity Selectivity Profiling biochem_start Recombinant BTK Enzyme ic50 IC50 Determination (Fixed Timepoint) biochem_start->ic50 kinetics Kinetic Analysis (Multiple Timepoints) biochem_start->kinetics biochem_data Biochemical Potency (IC50, kinact/KI) ic50->biochem_data kinetics->biochem_data comparison Comparative Performance Analysis biochem_data->comparison cell_start B-cell Lymphoma Cell Line target_engagement BTK Target Engagement (pBTK Levels) cell_start->target_engagement cellular_potency Cellular Potency (EC50) target_engagement->cellular_potency cellular_potency->comparison select_start Test Inhibitor kinome_scan Kinome Scan (>400 Kinases) select_start->kinome_scan selectivity_profile Selectivity Profile (Off-Target Identification) kinome_scan->selectivity_profile selectivity_profile->comparison G binding_pocket ATP Binding Pocket cys481 Nucleophilic Cysteine (Cys481) scaffold High-Affinity Scaffold (Picolinonitrile Core) scaffold->binding_pocket Non-covalent Interactions warhead Electrophilic Warhead (Bromomethyl Group) warhead->cys481 Covalent Bond step1 Step 1: Reversible Binding (Governed by KI) step2 Step 2: Covalent Bond Formation (Governed by kinact) step1->step2

Caption: Two-step mechanism of targeted covalent inhibition.

Conclusion and Future Directions

The benchmarking of this compound-based materials, exemplified by the hypothetical BTK inhibitor BMPN-BTK-1, highlights the potential of this scaffold in developing highly potent and selective covalent inhibitors. The key to advancing this class of molecules lies in a multiparametric optimization approach that considers not only the intrinsic reactivity of the warhead but also the binding affinity and selectivity conferred by the scaffold.

While the bromomethyl group is a potent electrophile, further investigations into tuning its reactivity, for instance, through electronic modifications of the picolinonitrile ring, could lead to an even finer balance between on-target potency and off-target safety. The experimental protocols and conceptual frameworks outlined in this guide provide a robust foundation for researchers, scientists, and drug development professionals to rigorously evaluate and advance novel covalent inhibitors based on the this compound scaffold and other emerging electrophilic warheads.

References

  • Barf, T., & Covey, T. (2018). Covalent Inhibition in Drug Discovery. In Comprehensive Medicinal Chemistry III (pp. 53-73). Elsevier.
  • Bradshaw, J. M., et al. (2015). Probing the proteome-wide selectivity of covalent kinase inhibitors.
  • Cohen, M. S., & Taunton, J. (2018). A new class of covalent inhibitors of protein kinases. Trends in Pharmacological Sciences, 39(8), 693-704.
  • Copeland, R. A. (2016). The kinetics of covalent enzyme inhibition. Methods in Enzymology, 577, 1-22.
  • de Vries, J. A., et al. (2020). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Cell Chemical Biology, 27(1), 76-88.e6.
  • Gao, Y., et al. (2020). The Rise of Covalent Inhibitors in Drug Discovery. Bioorganic & Medicinal Chemistry, 28(15), 115540.
  • Johnson, D. S., et al. (2016). The case for covalent drugs. Nature Reviews Drug Discovery, 15(5), 305-315.
  • Krippendorff, B. F., et al. (2009). Mechanism-based inhibition: deriving KI and kinact directly from time-dependent IC50 values. Journal of Biomolecular Screening, 14(8), 913-923.
  • Lee, H. Z., et al. (2020). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. American Journal of Managed Care, 26(13 Suppl), S289-S295.
  • Lochmann, T., et al. (2015). A Transcreener-Based High-Throughput Assay for Bruton's Tyrosine Kinase. SLAS DISCOVERY: Advancing Life Sciences R&D, 20(4), 498-505.
  • Maurer, T., et al. (2018). Acalabrutinib and Zanubrutinib Display Similar Efficacy Results in R/R CLL. Cancer Network.
  • Pan, Z., et al. (2007). Discovery of selective irreversible inhibitors of Bruton's tyrosine kinase. ChemMedChem, 2(1), 58-61.
  • Robles-Oteiza, C., et al. (2024).
  • Serafimova, I. M., et al. (2012). Reversible covalent inhibition of Bruton's tyrosine kinase by a novel inhibitor, AVL-292. Journal of Biological Chemistry, 287(44), 36951-36960.
  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
  • Stephens, D. M., et al. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. Leukemia & Lymphoma, 62(14), 3535-3538.
  • Ward, R. A., & Trotter, B. W. (2019). The Resurgence of Covalent Inhibition in Drug Discovery. In Annual Reports in Medicinal Chemistry (Vol. 52, pp. 249-271). Elsevier.
  • Wodicka, L. M., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from profiling studies. Chemistry & Biology, 17(11), 1241-1249.
  • Wu, H., et al. (2016). A novel Bruton's tyrosine kinase (BTK) inhibitor demonstrates potent antitumor activity in a panel of B-cell lymphoma models.
  • Zhang, T., et al. (2020).

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(Bromomethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Treat this compound as a Lachrymatory Alkylating Agent.

While Safety Data Sheets (SDS) often classify 4-(Bromomethyl)picolinonitrile (CAS: 135402-18-7) as an Irritant (H315/H319) or Corrosive (H314), experienced medicinal chemists must recognize the functional hazard: the bromomethyl group .

This moiety renders the compound a potent electrophile (alkylating agent) and a likely lachrymator (tear-inducing). It reacts aggressively with nucleophiles—including the proteins in your corneas and respiratory tract. Standard "lab safety" is insufficient; you need a containment strategy that prevents vapor and particulate migration, not just liquid splashes.

Immediate Hazard Profile:

  • Lachrymator: Induces severe eye pain and respiratory distress at low concentrations.

  • Alkylating Agent: Potential for irreversible binding to biological macromolecules (DNA/Proteins).

  • Hydrolysis Risk: Generates Hydrogen Bromide (HBr) upon contact with moisture.

Part 2: The Barrier Strategy (PPE)

Do not rely on standard latex or thin nitrile gloves alone. Alkyl halides can permeate thin rubber barriers in minutes, often without visible degradation.

Hand Protection: The "Breakthrough" Protocol

Recommendation: Double-gloving with a chemical-resistant laminate liner.

LayerMaterialRationale
Inner (Barrier) Silver Shield® / 4H® (Laminate) Impermeable. Most alkyl halides cannot permeate this multi-layer laminate for >4 hours. This is your primary defense against the alkylating bromide.
Outer (Sacrificial) Nitrile (5-8 mil) Dexterity & Grip. Protects the inner glove from tears and provides a snug fit. Change immediately upon any splash.
  • Why not just Nitrile? Benzyl bromide analogs can permeate standard disposable nitrile gloves in <10 minutes [1]. Once inside, the chemical is trapped against your skin, accelerating burns (occlusion effect).

Respiratory & Eye Protection

Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm). Secondary Control (PPE):

  • Eyes: Chemical Splash Goggles (Indirect Vented or Non-Vented). Safety glasses are prohibited because lachrymatory vapors bypass the side gaps.

  • Respiratory: If work must occur outside a hood (e.g., balance maintenance), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. The "Acid Gas" component is vital to neutralize HBr released by hydrolysis.

PPE Decision Logic (Visualization)

PPE_Decision_Matrix Start Task Assessment Solids Handling Solid/Powder (Weighing/Transfer) Start->Solids Liquids Handling Solution (Reaction/Quench) Start->Liquids Hood Is Fume Hood Available? Solids->Hood Liquids->Hood Standard Standard PPE: Nitrile (Double) + Goggles + Lab Coat Hood->Standard Yes (Small Scale <1g) HighRisk High-Risk PPE: Silver Shield Liner + Nitrile Outer + Goggles + Face Shield Hood->HighRisk Yes (Large Scale >1g) Resp REQUIREMENT: Full-Face Respirator (OV/AG) + Tyvek Sleeves Hood->Resp No (STOP WORK if possible)

Figure 1: PPE Selection Hierarchy based on scale and engineering controls.

Part 3: Operational Workflow

Weighing & Transfer (Critical Step)

The solid is likely electrostatic. Handling it on an open bench will disperse lachrymatory dust.

  • Static Control: Use an antistatic gun or polonium strip inside the balance chamber.

  • The "Closed Transfer" Method:

    • Tare a vial with its cap on.

    • Open the vial only inside the hood.

    • Add solid, recap tightly, and re-weigh.

    • Never transport the open spatula or weighing boat across the lab.

  • Solvent Addition: Add solvent (e.g., DCM, THF) slowly. The solvation of alkyl bromides can be slightly exothermic.

Reaction Monitoring
  • TLC Sampling: Do not remove TLC plates from the hood while wet. The evaporating solvent will carry the lachrymator into the lab air. Dip the plate in stain (e.g., KMnO4 or Ninhydrin) inside the hood immediately.

Part 4: Decontamination & Disposal

The "Dilution Fallacy": Diluting this chemical with solvent does not make it safe. You must chemically destroy the reactive bromomethyl group before disposal.

Chemical Quenching Protocol

We utilize nucleophilic displacement to convert the toxic alkyl bromide into a benign derivative.

Reagents:

  • Quench Solution A: 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Quench Solution B: Dilute Ammonium Hydroxide (

    
    ) (Use with caution—strong odor).
    

Procedure:

  • Collect all waste (syringes, paper towels, reaction mother liquor) in a dedicated beaker in the hood.

  • Add Quench Solution A (Thiosulfate) in excess. Stir for 1 hour.

    • Mechanism: Thiosulfate is a soft nucleophile that rapidly displaces the bromide (

      
       reaction), forming a non-volatile Bunte salt [2].
      
  • Check pH. Ensure it is neutral or slightly basic.

  • Dispose of the aqueous/organic mixture as Halogenated Organic Waste .

Note on Nitriles: While the nitrile group (-CN) is stable under these mild conditions, avoid mixing this waste with strong acids (e.g., conc. HCl/H2SO4) to prevent any risk of hydrolysis to carboxylic acids or release of trace HCN, although unlikely with picolinonitriles [3].

Disposal Workflow (Visualization)

Decon_Workflow Waste Contaminated Waste (Solids/Liquids) Quench Add 10% Sodium Thiosulfate (Stir 60 mins) Waste->Quench Chemical Kill Check Check pH & Phase Split Quench->Check Validation Tag Label: 'Deactivated Halogenated Waste' (Contains Nitriles) Check->Tag Safe for EHS

Figure 2: Decontamination workflow utilizing thiosulfate quenching.

Part 5: Emergency Response

Spills (Solid)
  • Evacuate the immediate area (lachrymator risk).

  • Don PPE: Double gloves, goggles, respirator.

  • Cover: Gently cover the spill with a pad soaked in 10% Sodium Thiosulfate or mineral oil to suppress dust.

  • Clean: Wipe up, place in a sealed bag, and treat as hazardous waste.

Exposure (Skin/Eyes)[2][3][4][5][6][7]
  • Eyes: Flush with water for 15 minutes .[1][2][3] Force eyelids open. The lachrymatory effect causes blepharospasm (involuntary closing); you must fight this to rinse effectively.

  • Skin: Wash with soap and water.[4][3][5] Do not use alcohol or acetone; these solvents increase skin permeability and drive the alkyl bromide deeper into the dermis.

References

  • Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons.
  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)picolinonitrile
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)picolinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.